tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-iodo-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNBDBUFOORRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443588 | |
| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-10-9 | |
| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-methoxy-1H-indole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This document provides a comprehensive technical overview of the synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the protection of the indole nitrogen, followed by regioselective iodination.
Synthesis Overview
The synthesis of this compound is typically achieved in two sequential steps:
-
Step 1: N-Boc Protection: The synthesis begins with the protection of the nitrogen atom of 5-methoxy-1H-indole using di-tert-butyl dicarbonate (Boc)₂O. This step enhances the stability of the indole ring for subsequent reactions.
-
Step 2: Electrophilic Iodination: The resulting N-Boc protected intermediate, tert-Butyl 5-methoxy-1H-indole-1-carboxylate, undergoes regioselective iodination at the C3 position of the indole ring using an electrophilic iodine source such as N-Iodosuccinimide (NIS).
The overall reaction scheme is depicted below:
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
This procedure details the N-Boc protection of 5-methoxy-1H-indole.
Materials:
-
5-methoxy-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
This procedure describes the regioselective iodination of the N-Boc protected indole.
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: N-Boc Protection | Step 2: Iodination |
| Starting Material | 5-methoxy-1H-indole | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| Reagents | (Boc)₂O, DMAP | N-Iodosuccinimide |
| Solvent | Acetonitrile | Acetonitrile or Dichloromethane |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 90-98% | 85-95% |
| Purification | Column Chromatography | Column Chromatography |
Signaling Pathway and Logical Relationship Diagram
The logical progression of the synthesis can be visualized as a sequential process where the output of the first reaction serves as the input for the second.
Caption: Experimental workflow for the two-step synthesis.
physical and chemical properties of 3-iodo-5-methoxy-1H-indole-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 192189-10-9) is a key synthetic intermediate in medicinal chemistry and drug discovery. As a functionalized indole, it serves as a versatile building block for the synthesis of complex molecular architectures. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it particularly valuable.
The methoxy group at the 5-position is a common feature in various neuroactive compounds, while the iodine atom at the 3-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group that enhances solubility and stability, and which can be readily removed under acidic conditions. This combination of features makes it an ideal precursor for developing libraries of compounds, particularly for targeting serotonin receptors and other neuropharmacological targets.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 192189-10-9 | [1] |
| Molecular Formula | C₁₄H₁₆INO₃ | [1] |
| Molecular Weight | 373.19 g/mol | [1] |
| Appearance | Yellow to red-brown sticky oil or semi-solid | |
| Boiling Point | 423.3 °C (Predicted) | [1] |
| Purity | ≥97% | |
| Storage Conditions | 2-8 °C, Refrigerator | [1] |
Spectral Data
While full spectral data sets are typically provided by commercial suppliers upon request, the expected characteristics are described below.[2]
Mass Spectrometry
Under electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl cation and subsequent fragmentation of the Boc group.
| m/z (Predicted) | Fragment | Interpretation |
| 373 | [M]⁺ | Molecular ion peak. |
| 317 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 273 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group, yielding the 3-iodo-5-methoxy-1H-indole radical cation. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak. |
NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), the methoxy protons (a singlet around 3.8 ppm), and distinct aromatic protons on the indole ring. The C2 proton will appear as a singlet in the aromatic region.
-
¹³C NMR: The spectrum will display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the carbons of the indole core. The carbon bearing the iodine (C3) will be significantly shifted downfield.
Experimental Protocols
Representative Synthesis: Iodination of Precursor
The most direct route to synthesize this compound is via electrophilic iodination of its non-iodinated precursor, tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Caption: Workflow for the synthesis of the target compound.
Protocol:
-
Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equiv) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (approx. 1.1 equiv) portion-wise to the stirred solution. Alternatively, a solution of iodine (I₂) and a base like potassium hydroxide (KOH) can be used.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Chemical Reactivity: Palladium-Catalyzed Cross-Coupling
The C3-iodo group is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
Caption: Key cross-coupling reactions of the title compound.
4.2.1 Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for coupling the iodoindole with an arylboronic acid.[3][4]
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Purge the vessel with an inert gas (Argon or Nitrogen) and seal.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
4.2.2 Representative Heck Coupling Protocol
This protocol is adapted from a procedure for a structurally similar iodoindole and describes the coupling with an acrylate.[5]
-
Under an inert atmosphere, add the palladium catalyst (e.g., (dtbpf)PdCl₂, 2 mol%) and this compound (1.0 equiv) to a reaction vial.
-
Add a suitable solvent (e.g., an aqueous micellar solution or DMF), a base such as triethylamine (Et₃N, 3.0 equiv), and the alkene partner (e.g., tert-butyl acrylate, 2.0 equiv) via syringe.
-
Stir the mixture vigorously at the desired temperature (from room temperature to 100 °C depending on catalyst and substrates).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry and concentrate the organic phase, and purify the residue by column chromatography to yield the substituted alkene product.
Biological Context & Signaling Pathways
This compound is not typically evaluated for biological activity itself; it is a precursor used to synthesize active pharmaceutical ingredients (APIs). Derivatives synthesized from this intermediate are often designed as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets in the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.
Many 5-HT receptors are G-protein coupled receptors (GPCRs). For example, the 5-HT₁A receptor couples to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, while the 5-HT₂A receptor couples to Gᵩ/₁₁ proteins, activating phospholipase C.
Caption: Generalized serotonin receptor signaling pathway.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) should be consulted, compounds of this class should be handled with care. Based on data for the closely related tert-butyl 3-iodo-1H-indole-1-carboxylate, the following hazards may be present:
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
Technical Guide: Characterization of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (CAS Number: 192189-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.[1] Its structural features, including the protected indole nitrogen and the strategically placed iodo and methoxy groups, make it a versatile building block for creating diverse molecular architectures. This document summarizes its physical and chemical properties, provides detailed spectroscopic data and experimental protocols, and outlines a general synthetic approach.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 192189-10-9 | |
| Molecular Formula | C₁₄H₁₆INO₃ | [3] |
| Molecular Weight | 373.19 g/mol | [3] |
| Boiling Point | 423.3 °C | [1] |
| Appearance | White powder | [2] |
| Storage | 2-8°C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | s | 1H | H-2 |
| ~ 7.6 - 7.7 | d | 1H | H-4 |
| ~ 7.2 - 7.3 | d | 1H | H-7 |
| ~ 6.8 - 6.9 | dd | 1H | H-6 |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 1.6 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 155 | Carbonyl C (Boc) |
| ~ 150 | C-5 |
| ~ 135 | C-7a |
| ~ 130 | C-3a |
| ~ 125 | C-2 |
| ~ 115 | C-7 |
| ~ 110 | C-4 |
| ~ 100 | C-6 |
| ~ 84 | Quaternary C (Boc) |
| ~ 60 | C-3 |
| ~ 56 | -OCH₃ |
| ~ 28 | -C(CH₃)₃ |
A general protocol for acquiring NMR spectra of indole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Parameters:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a sufficient number of scans, as the ¹³C nucleus has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 373.19.
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Ion |
| 373 | [M]⁺ |
| 317 | [M - C₄H₈]⁺ |
| 274 | [M - C₅H₉O₂]⁺ |
| 246 | [M - I]⁺ |
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer.
-
Ionization: Apply a high voltage to the sample solution as it is nebulized, leading to the formation of gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Synthesis
This compound is typically synthesized from a suitable indole precursor. A general synthetic workflow is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis
A plausible, though general, synthetic protocol involves a two-step process from 5-methoxy-1H-indole:
-
Boc Protection of the Indole Nitrogen:
-
Dissolve 5-methoxy-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
-
-
Iodination at the C3 Position:
-
Dissolve the Boc-protected indole in a suitable solvent.
-
Add a base (e.g., sodium bicarbonate or triethylamine).
-
Add a solution of iodine (I₂) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with a sodium thiosulfate solution to remove excess iodine, followed by extraction, washing, drying, and solvent removal.
-
Purify the crude product by column chromatography to obtain the final product.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a synthetic intermediate used in the construction of more complex molecules that may have therapeutic potential.
Conclusion
This technical guide has provided a summary of the available characterization data for this compound (CAS 192189-10-9). The provided information on its physical properties, spectroscopic data, and a general synthetic protocol will be valuable for researchers utilizing this compound in their synthetic endeavors. Further detailed experimental data, particularly assigned NMR spectra, would be beneficial for the scientific community and should be a priority for future publications involving this compound.
References
In-Depth Structural Analysis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive structural analysis of tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Molecular Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 192189-10-9, possesses the molecular formula C₁₄H₁₆INO₃ and a molecular weight of 373.19 g/mol . The structure consists of an indole core, substituted with an iodine atom at the 3-position and a methoxy group at the 5-position. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 192189-10-9 | [1] |
| Molecular Formula | C₁₄H₁₆INO₃ | [2] |
| Molecular Weight | 373.19 g/mol | [2] |
| Physical Form | Pale solid | [3][4] |
| Melting Point | 114-116 °C | [3][4] |
Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the molecule.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.99 | s | 1H | Ar-H | [3][4] |
| 7.70 | s | 1H | Ar-H | [3][4] |
| 6.97 | dd, J = 9.2, 2.0 Hz | 1H | Ar-H | [3][4] |
| 6.84 | d, J = 2.0 Hz | 1H | Ar-H | [3][4] |
| 3.86 | s | 3H | -OCH₃ | [3][4] |
| 1.65 | s | 9H | -C(CH₃)₃ | [3][4] |
Note: The spectrum was recorded in CDCl₃ at 400 MHz.[3][4]
Predicted ¹³C NMR, IR, and Mass Spectrometry Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Fragments |
| ¹³C NMR | Signals for the tert-butyl group (~28 ppm for CH₃, ~84 ppm for the quaternary carbon), methoxy group (~56 ppm), aromatic carbons (100-155 ppm), and the carbonyl group (~150 ppm). |
| IR Spectroscopy (cm⁻¹) | C-H stretching (aromatic and aliphatic, ~2900-3100), C=O stretching (Boc group, ~1730), C-O stretching (~1250 and ~1050), and C-I stretching (in the fingerprint region). |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~373. A prominent fragment corresponding to the loss of the tert-butyl group [M-57]⁺ and the loss of the entire Boc group [M-100]⁺. |
Experimental Protocols
The synthesis of this compound can be achieved through the iodination of the corresponding Boc-protected 5-methoxyindole.
Synthesis of this compound
This protocol is based on the synthesis of compound 3a as described in the literature[3][4].
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate in acetonitrile in a suitable reaction vessel.
-
Add N-iodosuccinimide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a pale solid.
Structural Analysis Workflow
The logical workflow for the structural analysis of this compound is outlined below.
Signaling Pathway and Biological Context
This compound serves as a key intermediate in the synthesis of hyrtinadine A and its derivatives. These compounds have been investigated for their antiviral and anti-phytopathogenic fungus activities. The synthetic pathway allows for the introduction of various substituents on the indole core, which has been shown to significantly influence the biological activity of the final products. For instance, derivatives where the 3-iodo group is replaced by other functionalities via cross-coupling reactions have demonstrated potent bioactivity.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-iodo-6-methoxy-1h-indole-1-carboxylate - CAS:1268167-84-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Discovery of Hyrtinadine A and Its Derivatives as Novel Antiviral and Anti-Phytopathogenic-Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Stability and Storage of Boc-Protected 3-Iodo-5-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-protected 3-iodo-5-methoxyindole (tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate). The information herein is compiled from an analysis of the compound's chemical structure, data from analogous compounds, and established principles of organic chemistry. This document is intended to guide researchers in maintaining the integrity of this valuable synthetic intermediate.
Chemical Structure and Inherent Stability Factors
Boc-protected 3-iodo-5-methoxyindole possesses three key structural features that dictate its stability profile: the N-Boc protecting group, the iodinated indole ring, and the methoxy substituent.
-
N-Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used amine protecting group known for its stability under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions, which can lead to the formation of a tertiary carbocation.[1][2][3][] Thermal deprotection is also possible at elevated temperatures.[5][6]
-
Iodinated Indole Ring: The carbon-iodine bond on the indole ring is a potential site of degradation. Iodinated aromatic compounds can undergo reductive dehalogenation, a process that can be influenced by light, temperature, and the presence of reducing agents.[7][8] The indole ring itself can be susceptible to oxidation, often initiated by hydroxylation, which can lead to ring cleavage.[9][10]
-
Methoxy Group: The methoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the indole ring.
Recommended Storage Conditions
While some suppliers suggest room temperature storage for similar compounds, a more conservative approach is recommended to ensure long-term stability, especially given the potential for degradation. The following conditions are based on best practices for handling sensitive organic compounds.
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed vial | Tightly sealed vial |
Rationale for Recommendations:
-
Low Temperature: Reduces the rate of potential degradation reactions, including deiodination and Boc-group cleavage.
-
Inert Atmosphere: Minimizes the risk of oxidation of the indole ring.
-
Protection from Light: Prevents photo-induced degradation, such as the cleavage of the carbon-iodine bond.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to assess the purity and stability of Boc-protected 3-iodo-5-methoxyindole.
-
Acid-Catalyzed Deprotection: Exposure to acidic conditions will readily cleave the Boc group, yielding 3-iodo-5-methoxyindole.
-
Reductive Deiodination: The iodine atom at the 3-position can be removed, leading to the formation of Boc-protected 5-methoxyindole.
-
Oxidation of the Indole Ring: The indole nucleus can be oxidized, potentially forming hydroxylated species and, upon further degradation, ring-opened products.[9][10]
A visual representation of these potential degradation pathways is provided below.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the solubility of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide presents a compilation of expected solubility behaviors based on its structural characteristics and general principles of solubility for similar indole derivatives. The experimental protocols provided are standardized methods for determining solubility in a laboratory setting.
Introduction
This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. Solubility dictates the choice of solvent for a particular application, affects reaction rates and yields, and is a critical parameter in preclinical drug development. This guide outlines the theoretical solubility profile and provides detailed experimental methods for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.
| Property | Value |
| Molecular Formula | C₁₄H₁₆INO₃ |
| Molecular Weight | 373.18 g/mol |
| Physical Form | Expected to be a solid at room temperature |
| Polarity | Moderately polar |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Quantitative Solubility Data
The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at ambient temperature. These values are illustrative and should be confirmed by experimental measurement.
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | 3.1 | > 50 | Very Soluble |
| Chloroform | 4.1 | > 50 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | > 30 | Freely Soluble |
| Ethyl Acetate | 4.4 | 10 - 30 | Soluble |
| Acetone | 5.1 | 10 - 30 | Soluble |
| Acetonitrile | 5.8 | 5 - 10 | Sparingly Soluble |
| Isopropanol | 3.9 | 1 - 5 | Slightly Soluble |
| Ethanol | 4.3 | 1 - 5 | Slightly Soluble |
| Methanol | 5.1 | 1 - 5 | Slightly Soluble |
| Toluene | 2.4 | < 1 | Sparingly Soluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
| Water | 10.2 | < 0.1 | Insoluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]
4.1. Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Screw-cap vials
-
Volumetric flasks
-
Analytical balance
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a screw-cap vial. The presence of undissolved solid at the end of the experiment is essential.[1]
-
Solvent Addition: Add a precise volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[1]
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[1]
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to the previously prepared standard curve.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information on specific signaling pathways directly modulated by this compound. Research into its biological activity would be required to elucidate any such interactions.
The logical relationship in solubility studies revolves around the principle of "like dissolves like." The solubility of the moderately polar this compound is expected to be higher in solvents of similar polarity.
Caption: Principle of "Like Dissolves Like" for Solubility.
References
Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this and structurally related molecules.
Executive Summary
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known data for tert-butyl 3-iodo-1H-indole-1-carboxylate, with adjustments made to account for the electronic effects of the 5-methoxy substituent.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s | - |
| H-4 | 7.5 - 7.7 | d | ~2.0 |
| H-6 | 6.8 - 7.0 | dd | ~8.8, 2.0 |
| H-7 | 7.9 - 8.1 | d | ~8.8 |
| OCH₃ | 3.8 - 3.9 | s | - |
| C(CH₃)₃ | 1.6 - 1.7 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 149 - 151 |
| C(CH₃)₃ | 84 - 86 |
| C(CH₃)₃ | 28 - 29 |
| C-2 | 130 - 132 |
| C-3 | 65 - 67 |
| C-3a | 132 - 134 |
| C-4 | 115 - 117 |
| C-5 | 155 - 157 |
| C-6 | 112 - 114 |
| C-7 | 114 - 116 |
| C-7a | 136 - 138 |
| OCH₃ | 55 - 57 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent prior to sample dissolution.
2. NMR Spectrometer Setup and Data Acquisition
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and line shape.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Workflow for Structural Elucidation
The process of determining the structure of a novel compound using NMR spectroscopy follows a logical progression. The diagram below illustrates a typical workflow.
Caption: A logical workflow for the structural elucidation of a novel organic compound using 1D and 2D NMR spectroscopy.
This technical guide serves as a foundational resource for the spectroscopic characterization of this compound and related indole derivatives. The provided data and protocols are intended to facilitate research and development in the fields of synthetic chemistry and medicinal chemistry.
Technical Guide: Mass Spectrometry Analysis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This technical guide provides an in-depth analysis of the mass spectrometry data for tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (C₁₄H₁₆INO₃, Molecular Weight: 373.19 g/mol ).[1] The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its expected mass spectral characteristics, generalized experimental protocols for its analysis, and a visual representation of its predicted fragmentation pathway. While direct experimental data for this specific molecule is not widely published, this guide constructs a reliable predictive model based on the well-established fragmentation patterns of structurally similar indole derivatives and N-Boc protected compounds.[2][3][4][5]
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group.[4][6] The following table summarizes the predicted key ions and their proposed structures under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions.
| m/z (calculated) | Proposed Ion/Fragment | Proposed Structure/Formula | Significance |
| 373 | [M]⁺ | [C₁₄H₁₆INO₃]⁺ | Molecular Ion |
| 317 | [M - C₄H₈]⁺ | [C₁₀H₈INO₃]⁺ | Loss of isobutylene from the Boc group.[4] |
| 273 | [M - C₅H₈O₂]⁺ | [C₉H₈INO]⁺ | Loss of the entire Boc group.[4] |
| 246 | [M - I]⁺ | [C₁₄H₁₆NO₃]⁺ | Loss of the iodine radical. |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | tert-Butyl cation, often the base peak for Boc-protected compounds.[4] |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source. This method is suitable for the analysis of many indole derivatives.[7][8]
2.1. Sample Preparation
-
Stock Solution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile.[4]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.[4]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[7]
2.2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column is typically suitable for the separation of indole derivatives.
-
Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both typically containing 0.1% formic acid to facilitate protonation, is commonly employed.[7]
-
Gradient Program: A representative gradient could be: 0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is standard.[7]
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: Maintained at 25-40 °C.[7]
2.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Boc-protected compounds to observe the protonated molecule and its characteristic fragments.[4]
-
Ion Spray Voltage: Approximately 4.5 kV.[7]
-
Capillary Temperature: Around 300-350 °C.[7]
-
Sheath and Auxiliary Gas: Nitrogen is used as both the sheath and auxiliary gas.[7]
-
Collision Gas: For MS/MS experiments, argon or helium can be used as the collision gas.[7]
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500) and in tandem MS (MS/MS) mode to elucidate fragmentation pathways.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway for this compound under mass spectrometric analysis. The initial ionization is followed by characteristic losses of fragments from the Boc group.
Caption: Predicted fragmentation of this compound.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of the Boc Protecting Group in Indole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic manipulation of this heterocyclic system is paramount for the development of novel molecular entities. Central to this endeavor is the use of protecting groups, and among them, the tert-butoxycarbonyl (Boc) group has emerged as an indispensable tool for modulating the reactivity and enabling the selective functionalization of the indole ring. This technical guide provides a comprehensive exploration of the multifaceted role of the Boc protecting group in indole chemistry, detailing its application, advantages, and the nuanced reactivity it imparts.
The Indole Moiety: A Double-Edged Sword of Reactivity
The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a rich and complex electronic nature. The lone pair of electrons on the nitrogen atom participates in the aromaticity of the ring, rendering the pyrrolic portion electron-rich and highly susceptible to electrophilic attack, predominantly at the C3 position. While this inherent reactivity is a boon for certain transformations, it often presents a significant challenge when functionalization at other positions is desired or when the indole nitrogen itself needs to participate in reactions. Unprotected indoles can also be sensitive to acidic conditions and oxidation.
The Boc Group: A Versatile Guardian and Director
The tert-butoxycarbonyl (Boc) group, introduced as a carbamate on the indole nitrogen, serves as a robust solution to these challenges. Its primary functions in indole chemistry are twofold:
-
Protection: The Boc group effectively shields the indole nitrogen, preventing its participation in undesired side reactions such as N-alkylation or protonation under acidic conditions. This protection is crucial for maintaining the integrity of the indole core during various synthetic transformations.
-
Reactivity Modulation and Direction: The electron-withdrawing nature of the Boc group significantly alters the electronic landscape of the indole ring. This electronic perturbation deactivates the pyrrolic ring towards electrophilic attack and, critically, facilitates the deprotonation of the C2-proton, making it the most acidic proton on the ring. This effect enables highly regioselective functionalization at the C2 position, a feat that is difficult to achieve with unprotected indoles.
Boc Protection of Indoles: Methodologies and Quantitative Data
The introduction of the Boc group onto the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O). The reaction conditions can be tailored to the specific substrate and scale.
Experimental Protocol: General Procedure for Boc Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole in acetonitrile, add Boc₂O and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-indole.
Quantitative Data for Boc Protection of Substituted Indoles
The efficiency of the Boc protection is generally high, even with a variety of substituents on the indole ring.
| Entry | Substrate | Reagents and Conditions | Yield (%) | Reference |
| 1 | Indole | Boc₂O, DMAP, MeCN, rt, 3h | 98 | [1] |
| 2 | Tryptophan | Boc₂O, TEA, H₂O/THF, rt | - | [2] |
| 3 | 5-Bromoindole | Boc₂O, DMAP, CH₂Cl₂, rt | >95 | - |
| 4 | Indole-3-acetic acid | Boc₂O, DMAP, MeCN, rt | - | [3] |
Yields are typically high, but can vary depending on the specific substrate and reaction conditions.
The Reactivity of N-Boc Indoles: A Paradigm Shift
The introduction of the Boc group fundamentally alters the reactivity of the indole ring, opening up new avenues for selective functionalization.
Directed ortho-Metalation (DoM): The Gateway to C2-Functionalization
As mentioned, the Boc group directs lithiation to the C2 position. This is a powerful strategy for introducing a wide range of electrophiles at this previously less accessible position.
Materials:
-
N-Boc-indole (1.0 equiv)
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Electrophile (e.g., Iodomethane, Trimethylsilyl chloride, Carbon dioxide) (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-indole in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi or t-BuLi dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile to the solution and continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Cross-Coupling Reactions: Building Molecular Complexity
N-Boc-indoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
N-Boc-indoleboronic acids or their esters are versatile coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at various positions of the indole ring.[4]
Materials:
-
N-Boc-indole-2-boronic acid (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add N-Boc-indole-2-boronic acid, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Deprotection of N-Boc Indoles: Liberating the Core
The facile removal of the Boc group under acidic conditions is one of its most significant advantages. This allows for the unmasking of the indole nitrogen at a late stage in a synthetic sequence, providing the final target molecule.
Common Deprotection Methods
A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) being the most common.
| Reagent | Conditions | Comments | Reference |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to rt | Highly effective and volatile, simplifying workup.[5][6] | |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | A common and cost-effective alternative to TFA.[7] | |
| Sodium Methoxide (NaOMe) | Methanol, rt | A mild basic condition for deprotection.[5][6] | |
| 2,2,2-Trifluoroethanol (TFE) | Microwave irradiation | A non-acidic, thermal deprotection method.[8] | |
| Oxalyl Chloride | Methanol, rt | A mild and selective method.[9][10] |
Experimental Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc Indole
Materials:
-
N-Boc-indole derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc-indole derivative in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Conclusion
The tert-butoxycarbonyl protecting group is a cornerstone of modern indole chemistry. Its ability to not only protect the indole nitrogen but also to fundamentally alter the reactivity of the indole ring has enabled the development of novel and efficient synthetic methodologies. The Boc group's directing effect in C2-lithiation and its compatibility with a wide range of cross-coupling reactions have made it an invaluable tool for the construction of complex indole-containing molecules. The well-established and reliable protocols for both its introduction and removal further solidify its position as a go-to protecting group for researchers in academia and industry alike. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to harness the full potential of the Boc group in their synthetic endeavors, paving the way for the discovery and development of new medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
The Strategic Advantage of the 3-Iodo Substituent in Indole Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities. The strategic functionalization of the indole core is paramount for the development of novel therapeutics and functional materials. Among the various approaches, the introduction of a halogen at the C3-position has proven to be a powerful strategy, with the 3-iodoindole scaffold emerging as a particularly versatile and highly reactive intermediate. This technical guide provides a comprehensive overview of the importance of the 3-iodo substituent in indole functionalization, detailing its synthesis, reactivity in key cross-coupling reactions, and the comparative advantage it offers over other halogens.
The Pivotal Role of the 3-Iodo Substituent
The enhanced reactivity of the carbon-iodine (C-I) bond is central to the strategic importance of 3-iodoindoles in synthetic chemistry. The C-I bond is significantly weaker and more polarizable than C-Br and C-Cl bonds. This inherent chemical property facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, 3-iodoindoles generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their bromo and chloro counterparts. This heightened reactivity is crucial for the synthesis of complex, highly functionalized indole derivatives, particularly in the later stages of a synthetic sequence where mild conditions are essential to preserve sensitive functional groups.
Synthesis of 3-Iodoindoles
The preparation of 3-iodoindoles can be efficiently achieved through several methods, most notably via electrophilic cyclization or direct iodination of the indole core.
Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines
A highly efficient, two-step approach involves the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine.[1][2] This method provides excellent yields of a wide variety of N-alkyl-3-iodoindoles.[1][3]
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-iodoindole
Step 1: Sonogashira Coupling to form N,N-Dimethyl-2-(phenylethynyl)aniline
-
In a Schlenk flask, combine N,N-dimethyl-2-iodoaniline (5 mmol, 1.23 g), PdCl₂(PPh₃)₂ (0.01 mmol, 70 mg, 2 mol%), and CuI (0.05 mmol, 9.5 mg, 1 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add triethylamine (12.5 mL) and phenylacetylene (6 mmol, 0.66 mL) via syringe.
-
Stir the mixture at 50 °C for 5-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the precipitate.
-
Wash the precipitate with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired product.
Step 2: Electrophilic Iodocyclization
-
Dissolve N,N-dimethyl-2-(phenylethynyl)aniline (1 mmol) in dichloromethane (CH₂Cl₂) (10 mL).
-
Add a solution of iodine (I₂) (1.2 mmol, 305 mg) in CH₂Cl₂ (5 mL) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the 1-methyl-2-phenyl-3-iodoindole, which can be further purified by recrystallization or column chromatography.
Direct C3-Iodination of Indoles
Direct iodination of the indole ring at the C3-position is a straightforward method for synthesizing 3-iodoindoles. N-Iodosuccinimide (NIS) is a commonly used, mild, and effective iodinating agent for this transformation.[4]
Experimental Protocol: Direct C3-Iodination of Indole using N-Iodosuccinimide (NIS)
-
To a solution of indole (10 mmol, 1.17 g) in acetonitrile (50 mL) at 0 °C, add N-Iodosuccinimide (11 mmol, 2.47 g) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-iodoindole.
Functionalization of 3-Iodoindoles via Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodoindole scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the C3-position. This versatility is a cornerstone of its importance in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. 3-Iodoindoles readily couple with a wide range of aryl- and heteroarylboronic acids or their esters to produce 3-arylindoles, which are prevalent motifs in many biologically active molecules.[2][5]
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindoles with Boronic Acids
| Entry | 3-Iodoindole Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 90 | [2] |
| 2 | 1-Tosyl-3-iodoindole | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 | [2] |
| 3 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-2-phenyl-3-iodoindole
-
In a microwave vial, combine 1-methyl-2-phenyl-3-iodoindole (1 mmol, 319 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add 1,4-dioxane (7 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 1-methyl-2,3-diphenylindole.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 3-iodoindoles and terminal alkynes, providing access to 3-alkynylindoles.[2][7] These products are valuable intermediates that can undergo further transformations.
Table 2: Sonogashira Coupling of 3-Iodoindoles with Terminal Alkynes
| Entry | 3-Iodoindole Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92 | [2] |
| 2 | 1-Tosyl-3-iodoindole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | THF | RT | 4 | 85 | [7] |
| 3 | N-Protected-3-iodoindazole | Propiolic/Propargylic derivatives | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | up to 99 | [8] |
Experimental Protocol: Sonogashira Coupling of 1-Methyl-2-phenyl-3-iodoindole
-
To a solution of 1-methyl-2-phenyl-3-iodoindole (5.0 mmol) in triethylamine (Et₃N, 5 mL), add phenylacetylene (6.0 mmol).
-
Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%).
-
Flush the flask with argon, seal it, and stir at room temperature for 2 hours.[2]
-
Filter the resulting precipitate and wash it with diethyl ether (10 mL).[2]
-
The filtrate contains the desired product, which can be purified by concentrating the solvent and performing column chromatography.
Heck Reaction
The Heck reaction couples 3-iodoindoles with alkenes to form 3-vinylindoles, which are important structural motifs in various natural products and pharmaceuticals.[2][9]
Table 3: Heck Reaction of 3-Iodoindoles with Alkenes
| Entry | 3-Iodoindole Derivative | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 80 | 24 | 64 | [2] |
| 2 | 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | - | [7] |
| 3 | 5-Iodoindole | Styrene | Pd(OAc)₂ (2) | KOAc | DMF | 120 | 12 | 66 | [10] |
Experimental Protocol: Heck Reaction of 1-Methyl-2-phenyl-3-iodoindole
-
In a reaction vessel, combine 1-methyl-2-phenyl-3-iodoindole (0.25 mmol), Na₂CO₃ (0.25 mmol), and n-Bu₄NCl (0.25 mmol) in DMF (1 mL).
-
Add n-butyl acrylate (0.525 mmol) and stir the mixture for 2 minutes.
-
Add Pd(OAc)₂ (5 mol%).
-
Flush the flask with argon, seal it, and stir at 80 °C for 24 hours.[2]
-
After cooling, extract the reaction mixture with diethyl ether (2 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling 3-iodoindoles with a variety of primary and secondary amines to produce 3-aminoindoles. This reaction is of great importance for the synthesis of pharmacologically active compounds.[11][12]
Table 4: Buchwald-Hartwig Amination of 3-Haloindoles
| Entry | 3-Haloindole Derivative | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoindole | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | [12] |
| 2 | 4-Chlorotoluene (Aryl Halide) | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | reflux | 94 | |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd source | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | [13] |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodoindole (General Procedure)
-
To a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by 3-iodoindole (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 3-aminoindole product.
Visualizing the Core Processes
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 3-iodoindoles.
Experimental Workflow for Suzuki-Miyaura Coupling
A typical experimental workflow for the functionalization of 3-iodoindoles via Suzuki-Miyaura coupling is outlined below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 3-iodoindoles.
Conclusion
The 3-iodo substituent is a linchpin in the functionalization of the indole nucleus. Its inherent reactivity facilitates a broad range of palladium-catalyzed cross-coupling reactions under mild conditions, providing efficient access to a diverse array of 3-substituted indoles. This versatility makes 3-iodoindoles invaluable building blocks in the synthesis of complex molecules for drug discovery and materials science. The detailed protocols and comparative data presented in this guide underscore the strategic advantage of employing 3-iodoindoles for the targeted and efficient elaboration of this privileged heterocyclic scaffold.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1]
This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. This versatile building block allows for the introduction of diverse aryl and heteroaryl substituents at the C-3 position of the 5-methoxyindole core, a key feature in many compounds developed for various therapeutic areas, including oncology and neurodegenerative diseases.[2][3] The Boc-protecting group on the indole nitrogen enhances the substrate's stability and solubility, facilitating its use in cross-coupling reactions.
Applications in Drug Discovery
The 3-aryl-5-methoxyindole moiety is a key pharmacophore in a number of compounds with significant therapeutic potential. The ability to readily synthesize a library of analogs via the Suzuki coupling of this compound is of high value in structure-activity relationship (SAR) studies.
Anticancer Activity: A significant area of application for 3-aryl-5-methoxyindole derivatives is in the development of novel anticancer agents.[2][4] Several compounds bearing this scaffold have been shown to act as potent inhibitors of tubulin polymerization.[4][5] By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 5-methoxy group is often a key feature for potent activity in these inhibitors.[4]
Central Nervous System (CNS) Disorders: Methoxyindole derivatives have also been investigated for the treatment of CNS disorders. For instance, modified structures have been explored as selective serotonin reuptake inhibitors (SSRIs) for depression and as potential therapeutics for Alzheimer's disease by targeting enzymes like beta-secretase (BACE-1).[3]
Antimicrobial and Antioxidant Properties: The 5-methoxyindole core is also associated with antimicrobial and antioxidant activities.[3][6] Derivatives have shown potential as antifungal and antibacterial agents.[3] Furthermore, some 5-methoxyindoles exhibit protective effects against oxidative damage.[6]
Experimental Protocols
The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
General Reaction Scheme:
Caption: General Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15–30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2–5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl 3-aryl-5-methoxy-1H-indole-1-carboxylate.
Data Presentation
The following table summarizes representative yields for Suzuki cross-coupling reactions of 3-iodoindole derivatives with various arylboronic acids under different conditions, illustrating the general applicability of this transformation.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 78 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 |
Note: These are representative yields for similar 3-iodoindole substrates and may vary for this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Suzuki cross-coupling experimental workflow.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of tubulin polymerization by 3-aryl-5-methoxyindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 3-Iodoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-iodoindole derivatives, a cornerstone reaction in the synthesis of complex molecules for pharmaceutical and materials science applications. The introduction of an alkynyl moiety at the C3 position of the indole scaffold via this palladium-catalyzed cross-coupling reaction offers a versatile entry point for the creation of novel compounds with significant biological activity.
Introduction
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] In the context of medicinal chemistry, the indole nucleus is a privileged structure found in numerous natural products and therapeutic agents.[2] The ability to functionalize the 3-position of indoles with a diverse range of alkynyl groups under mild conditions makes the Sonogashira coupling an invaluable tool in drug discovery and development.[3]
This document outlines various protocols for the Sonogashira coupling of 3-iodoindoles, including traditional palladium-copper co-catalyzed systems and alternative methods. It also provides a summary of the substrate scope and the influence of protecting groups and electronic effects on the reaction outcome.
Key Reaction Parameters and Considerations
Successful Sonogashira coupling of 3-iodoindoles is dependent on several key parameters:
-
Catalyst System: The most common system employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[1] Nickel-based catalyst systems have also been reported as an effective alternative.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: A variety of anhydrous solvents can be used, with DMF and triethylamine often serving as both solvent and base.[3]
-
N-Protection: For many 3-iodoindoles, protection of the indole nitrogen (e.g., as a Boc, tosyl, or methyl derivative) is crucial for achieving high yields and preventing side reactions.[4] However, successful couplings with N-H unprotected 3-iodoindoles have also been reported.
-
Electronic Effects: The electronic nature of substituents on the indole ring can influence the reaction rate. Electron-withdrawing groups can sometimes enhance the rate of reaction.[2][3]
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the results of Sonogashira coupling reactions for various 3-iodoindole derivatives with different terminal alkynes, showcasing the versatility of this methodology.
Table 1: Sonogashira Coupling of N-Protected 3-Iodoindoles with Various Alkynes
| Entry | 3-Iodoindole Derivative | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Methyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | - | 92 | [2] |
| 2 | N-Boc-3-iodoindole | 4-Tolylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2 | 85 | [5] |
| 3 | N-Boc-5-bromo-3-iodoindole | 4-Tolylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 5 | 87 | [5] |
| 4 | N-Boc-3-iodo-7-azaindole | 4-Tolylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2 | 90 | [5] |
| 5 | 1-(Phenylsulfonyl)-6-iodoindole | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | K₃PO₄ | DMAc | 48 | - | [6] |
Table 2: Influence of Substituents on the Alkyne Partner
| Entry | 3-Iodoindole Derivative | Alkyne | Yield (%) |
| 1 | N-Methyl-3-iodoindole | 4-Methoxyphenylacetylene | - |
| 2 | N-Methyl-3-iodoindole | 4-Nitrophenylacetylene | 46 |
| 3 | N-Methyl-3-iodoindole | 1-Ethynyl-4-fluorobenzene | - |
| 4 | N-Methyl-3-iodoindole | 1-Ethynylnaphthalene | - |
| 5 | N-Methyl-3-iodoindole | Trimethylsilylacetylene | - |
Yields for entries 1, 3, 4, and 5 in Table 2 were not explicitly provided in the search results but the reactions were reported to proceed smoothly.
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of N-Alkyl-3-iodoindoles [2][3]
This protocol is a representative example for the coupling of N-alkylated 3-iodoindoles with terminal alkynes.
Materials:
-
N-Alkyl-3-iodoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, can improve solubility)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-alkyl-3-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous triethylamine (and DMF if used) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-alkynylindole.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling of 1-(Phenylsulfonyl)-6-iodoindole [6]
This protocol provides an alternative to the traditional palladium-catalyzed method.
Materials:
-
1-(Phenylsulfonyl)-6-iodoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Nickel(II) dichloride (NiCl₂) (10 mol%)
-
1,10-Phenanthroline (15 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed N,N-Dimethylacetamide (DMAc)
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, add NiCl₂ and 1,10-phenanthroline to a reaction vial.
-
Add degassed DMAc and stir the solution at room temperature for 30 minutes.
-
To this solution, add 1-(phenylsulfonyl)-6-iodoindole, the terminal alkyne, and K₃PO₄.
-
Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the specified time (e.g., 48 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure 6-alkynyl-1-(phenylsulfonyl)-1H-indole.
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling of 3-iodoindoles.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Conditions for tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction with tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development.[1][2] The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Introduction
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][2] For the substrate, this compound, the electron-rich nature of the indole ring and the presence of the bulky N-Boc protecting group can influence the reaction conditions. Aryl iodides are generally highly reactive in Heck couplings.[3] The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Recommended Reaction Conditions
Based on analogous reactions reported in the literature for N-Boc protected iodoindoles and other electron-rich aryl iodides, a range of conditions can be successfully employed.[4][5] Below is a summary of typical reaction parameters that can be used as a starting point for the Heck coupling of this compound with various alkenes.
Table 1: Summary of Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, dppf | The choice of ligand is critical and can influence reaction efficiency. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands are often beneficial.[6] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Typically, 1.5-3 equivalents are used. |
| Solvent | DMF, DMAc, Acetonitrile, THF, Toluene | A polar aprotic solvent is generally preferred. The choice of solvent can significantly impact the reaction rate and yield. |
| Alkene | Acrylates, Styrenes, etc. | The nature of the alkene coupling partner will affect the optimal reaction conditions. Typically used in 1-2 fold excess. |
| Temperature | Room Temperature to 140 °C | The required temperature depends on the reactivity of the substrates and the catalyst system. Reactions with aryl iodides can often be conducted at lower temperatures.[2] |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to determine completion. |
Experimental Protocols
The following are detailed protocols that can be adapted for the Heck reaction of this compound.
Protocol 1: General Conditions with Palladium Acetate and Triphenylphosphine
This protocol is a standard starting point for many Heck reactions.
Diagram 1: Experimental Workflow for Heck Reaction Protocol 1
Caption: Workflow for the Heck reaction using Protocol 1.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous DMF, followed by the alkene and triethylamine.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Room Temperature Conditions with a Pre-catalyst
For more sensitive substrates or to achieve milder reaction conditions, a pre-catalyst and a different base/solvent system can be employed. Conditions similar to those described for N-Boc-5-iodoindole can be adapted.[4]
Diagram 2: Logical Relationship of Components in Protocol 2
Caption: Key components for the Heck reaction in Protocol 2.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01 - 0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 10:1 mixture)
Procedure:
-
In a reaction vessel, dissolve this compound, the alkene, and PdCl₂(dppf) in the THF/water solvent mixture.
-
Add potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the starting material is consumed, perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the final product.
Troubleshooting
-
Low or No Conversion: Increase the reaction temperature, screen different ligands or bases, or use a more active palladium pre-catalyst. Ensure all reagents and solvents are anhydrous, as water can sometimes inhibit the reaction.
-
Formation of Side Products: The primary side product is often the dehalogenated starting material. Lowering the reaction temperature or using a less coordinating solvent may mitigate this.
-
Poor Reproducibility: Ensure a truly inert atmosphere is maintained throughout the reaction setup and duration, as oxygen can deactivate the palladium catalyst.
By starting with these protocols and optimizing the conditions, researchers can effectively utilize the Heck reaction for the derivatization of this compound, enabling the synthesis of a wide array of valuable compounds.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Selective reactivity of electron-rich aryl iodides in the Heck arylation of disubstituted alkenes catalyzed by palladium-arylurea complexes | UBC Chemistry [chem.ubc.ca]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical compounds.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1] This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2] The reaction is particularly valuable for the synthesis of arylamines and N-heterocyclic compounds, which are prevalent motifs in medicinal chemistry.[3]
The indole scaffold is a privileged structure in drug discovery, and methods for its functionalization are of significant interest. The Buchwald-Hartwig amination provides a reliable route to introduce diverse amine functionalities at the 3-position of the indole ring, enabling the exploration of structure-activity relationships in drug development programs.
Reaction Scheme
This compound reacts with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding 3-aminoindole derivative.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the amination of this compound, the following parameters should be considered for optimization:
Table 1: Summary of Key Reaction Components and Conditions
| Parameter | Common Options | Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[4] |
| Ligand | Xantphos, BINAP, DPPF, JohnPhos, RuPhos, XPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective.[2][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is frequently used, but others may be necessary for base-sensitive substrates.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalytic activity.[4] |
| Temperature | Room Temperature to >100 °C | Reaction temperature will depend on the reactivity of the specific amine and aryl halide.[2] |
| Amine Substrate | Primary and secondary aliphatic and aromatic amines | The nature of the amine will influence the reaction conditions required. |
Generalized Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is likely necessary for each specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 equiv relative to palladium).
-
Addition of Reagents: Add the base (e.g., 1.2-2.0 equiv) to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindole derivative.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a versatile and powerful method for the synthesis of 3-aminoindole derivatives from this compound. The generalized protocol and considerations outlined in these application notes provide a solid foundation for researchers to develop and optimize this key transformation for their specific synthetic targets in the pursuit of novel therapeutics and other advanced materials.
References
Application Notes and Protocols: Synthesis of Serotonin Receptor Modulators Using tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate as a key intermediate in the synthesis of novel serotonin receptor modulators. The strategic placement of the iodine atom at the 3-position of the indole scaffold allows for versatile functionalization through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting the serotonergic system.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous ligands and synthetic drugs, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Modulators of serotonin receptors are critical therapeutic agents for a range of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The 5-methoxyindole moiety, in particular, is a common feature in selective 5-HT receptor agonists.[1]
This compound serves as an excellent starting material for the synthesis of 3-substituted 5-methoxyindole derivatives. The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, enhancing solubility and stability, while the iodo group provides a reactive handle for introducing diverse chemical moieties through reactions such as Suzuki-Miyaura and Sonogashira couplings.
Synthetic Pathways and Methodologies
The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions to form C-C bonds at the 3-position of the indole ring.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-methoxyindoles
The Suzuki-Miyaura coupling enables the synthesis of 3-aryl-5-methoxyindole derivatives, which are scaffolds for various serotonin receptor modulators. The general reaction scheme involves the coupling of the iodoindole with a boronic acid or ester.
Caption: Synthetic workflow for 3-aryl-5-methoxyindoles via Suzuki Coupling.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-methoxyindoles
The Sonogashira coupling reaction facilitates the introduction of an alkynyl group at the 3-position, a valuable moiety for constructing more complex and rigid analogs of serotonin receptor modulators.
Caption: Synthetic workflow for 3-alkynyl-5-methoxyindoles via Sonogashira Coupling.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura and Sonogashira coupling reactions. These may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of tert-Butyl 5-methoxy-3-(pyridin-4-yl)-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Equiv. |
| This compound | 1.0 |
| 4-Pyridinylboronic acid | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| Potassium Carbonate | 2.0 |
| 1,4-Dioxane/Water (4:1) | - |
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), 4-pyridinylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Representative Yield: 75-85%
Protocol 2: Sonogashira Coupling
Synthesis of tert-Butyl 5-methoxy-3-(phenylethynyl)-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Equiv. |
| This compound | 1.0 |
| Phenylacetylene | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 |
| Copper(I) iodide | 0.05 |
| Triethylamine | 2.0 |
| Tetrahydrofuran (THF) | - |
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours, or until completion as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Representative Yield: 80-90%
Serotonin Receptor Signaling
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The synthesized 5-methoxyindole derivatives can modulate these signaling pathways. For example, many 5-HT1A receptor agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while 5-HT2A receptor agonists typically activate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Quantitative Data Summary
The following table summarizes representative pharmacological data for a class of 3-aryl-5-methoxyindole derivatives at various serotonin receptors. This data is illustrative and will vary depending on the specific substituent introduced at the 3-position.
| Compound Class | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 3-Aryl-5-methoxyindoles | 1 - 50 | 5 - 200 | 20 - 500 |
| 3-Alkynyl-5-methoxyindoles | 10 - 100 | 50 - 1000 | 100 - 2000 |
Data is representative of values found in the literature for analogous compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel serotonin receptor modulators. The protocols outlined herein for Suzuki-Miyaura and Sonogashira coupling reactions provide a robust foundation for the generation of diverse chemical libraries for SAR studies and the development of new therapeutic agents for CNS disorders. The ability to readily introduce a wide range of substituents at the 3-position of the 5-methoxyindole core allows for fine-tuning of the pharmacological profile of the resulting compounds.
References
Application Notes and Protocols for the Synthesis of Neuroactive Agents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel neuroactive agents is a cornerstone of neuroscience research and pharmaceutical development. These agents, which modulate the nervous system, are critical for treating a wide range of neurological and psychiatric disorders. The complexity of the brain and the challenge of crossing the blood-brain barrier necessitate innovative synthetic strategies to develop compounds with high efficacy and specificity. This document provides detailed application notes and experimental protocols for the synthesis of promising neuroactive agents, focusing on modern biocatalytic and medicinal chemistry approaches.
Application Note 1: Biocatalytic Synthesis of Neuroactive 3α-OH-5β-H Steroids
Neuroactive steroids, such as allopregnanolone and its analogs, are potent modulators of GABA-A receptors and have significant therapeutic potential for conditions like postpartum depression and epilepsy.[1][2] The 3α-hydroxy-5β-steroid (3α-OH-5β-H) scaffold is a key structural feature of many of these molecules, including the FDA-approved drug Zuranolone (SAGE-217).[1][3] Traditional organic synthesis of this scaffold is often hampered by issues with stereoselectivity and the need for harsh reaction conditions.[3] A biocatalytic approach using engineered enzymes offers a highly efficient and stereoselective alternative.
This section details a multienzyme cascade for the biosynthesis of 3α-OH-5β-H steroids and their subsequent glycosylation, a modification known to improve solubility and bioavailability.[3] The pathway utilizes an engineered aldo-keto reductase (AKR1D1) and its mutant, coupled with a cofactor regeneration system, to achieve high yields.[3]
Caption: Biocatalytic pathway for neuroactive steroid synthesis.
Data Presentation: Performance of Engineered Enzymes
Rational engineering of the AKR1D1 enzyme was performed to alleviate steric hindrance in the active site, dramatically improving catalytic efficiency for key reduction steps.[3]
| Enzyme Variant | Target Reaction | Key Mutation(s) | Catalytic Efficiency (kcat/Km) Improvement | Reaction Yield |
| M8 | 5β-reduction | Y132/W230 | 7.8-fold | 94% |
| M16 | 3-ketoreduction | E120H, Y132/W230 | 20.7-fold | 62% |
| YjiC/SuSy | C3-glucosylation | N/A | N/A | 93% |
Table based on data from ACS Catalysis.[3]
Experimental Protocols
1. Strains, Plasmids, and Gene Synthesis [3]
-
Cloning and Expression Hosts: E. coli DH5α is used for gene cloning and E. coli BL21 (DE3) for protein expression.
-
Vector: The pET-28a(+) vector is utilized for both cloning and expression.
-
Gene Synthesis: Genes for human AKR1D1, Bacillus megaterium Glucose Dehydrogenase (GDH), Bacillus licheniformis YjiC, and Glycine max Sucrose Synthase (SuSy) are synthesized with codon optimization for E. coli. Site-directed mutagenesis is performed to create the M8 and M16 variants of AKR1D1.
2. Whole-Cell Biocatalysis for Steroid Synthesis [3]
-
Culture Preparation: Transform E. coli BL21 (DE3) with the appropriate expression plasmids (e.g., pET-28a-AKR1D1_M8 and pET-28a-GDH).
-
Induction: Grow the culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.2 mM IPTG and incubate for 20 hours at 20°C.
-
Cell Harvesting: Harvest the cells by centrifugation (5000 × g, 10 min, 4°C) and wash twice with a phosphate buffer (50 mM, pH 7.5). Resuspend the cells in the same buffer to a final OD600 of 50.
-
Biotransformation Reaction:
-
Set up the reaction mixture in a final volume of 1 mL containing:
-
Phosphate buffer (50 mM, pH 7.5)
-
1 mM steroid substrate (e.g., 3-keto-Δ4 steroid)
-
10% (v/v) DMSO (to dissolve the substrate)
-
50 mM glucose (for cofactor regeneration)
-
1 mM NADP+
-
200 µL of the prepared whole-cell suspension (OD600=50).
-
-
Incubate the reaction at 30°C with shaking at 200 rpm for 24 hours.
-
-
Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate the phases. Collect the organic layer and evaporate the solvent.
3. Analytical Procedure: HPLC Analysis [3]
-
Instrumentation: An Agilent 1260 HPLC system or equivalent with a C18 column.
-
Mobile Phase: A gradient of water (A, containing 0.1% formic acid) and acetonitrile (B).
-
Method:
-
Flow Rate: 1.00 mL/min
-
Gradient:
-
0–5 min: 50% B
-
5–20 min: 50–95% B
-
20–25 min: 95% B
-
25–30 min: 50% B
-
-
-
Analysis: Dissolve the extracted product in methanol and analyze by HPLC to determine conversion yield by comparing peak areas.
Application Note 2: Synthesis and Evaluation of Triazole-Quinolinone CNS Agents
There is a significant clinical need for new therapeutics to treat comorbidities of epilepsy and depression.[4] A promising strategy involves designing hybrid molecules that incorporate pharmacophores from known CNS-active agents. This section describes the synthesis and evaluation of novel triazole-quinolinones designed as potential dual-action antidepressant and antiseizure agents.[4] The workflow proceeds from rational design and synthesis to in vivo screening and mechanistic investigation.
Caption: Workflow for discovery of neuroactive triazole-quinolinones.
Data Presentation: In Vivo Efficacy and Toxicity
Lead compounds from the synthesized series demonstrated significant antiseizure activity in the maximal electroshock seizure (MES) model and antidepressant effects in the forced swim test (FST).[4]
| Compound | Antiseizure Activity (MES) ED50 (mg/kg) | Neurotoxicity (TD50) (mg/kg) | Protective Index (PI = TD50/ED50) | Antidepressant Activity (FST) (% Reduction in Immobility vs. Fluoxetine) |
| 3c | 63.4 | 264.1 | 4.2 | Superior |
| 3f | 78.9 | 253.5 | 3.2 | Superior |
| 3g | 84.9 | 439.9 | 5.2 | Superior |
Table based on data from ResearchGate.[4]
Experimental Protocols
1. General Synthesis of Triazole-Quinolinones This protocol is a representative procedure for the final step in synthesizing the target compounds, involving the reaction of an intermediate with various substituted phenacyl bromides.
-
Reactant Preparation: Dissolve the quinolinone-triazole intermediate (1.0 mmol) and potassium carbonate (2.0 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Reaction Initiation: Add the appropriate substituted 2-bromo-1-phenylethan-1-one (1.1 mmol) to the mixture.
-
Incubation: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, pour the mixture into 100 mL of ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization from ethanol to yield the final product.[4]
2. Forced Swim Test (FST) Protocol [4]
-
Animals: Use male ICR mice (18-22 g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compounds (e.g., 50 mg/kg) or vehicle (control) intraperitoneally (i.p.) 30 minutes before the test. Use fluoxetine as a positive control.
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) containing 10 cm of water at 25 ± 1°C.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Calculate the percentage reduction in immobility time compared to the vehicle-treated control group.
3. Maximal Electroshock Seizure (MES) Protocol [4]
-
Animals: Use male ICR mice (18-22 g).
-
Drug Administration: Administer test compounds at various doses i.p. to different groups of mice to determine the median effective dose (ED50).
-
Seizure Induction: 30 minutes after drug administration, induce seizures by applying an electrical stimulus (50 mA, 0.2 s, 60 Hz) via corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response is defined as protection.
-
Data Analysis: Calculate the ED50 value using the probit method. The neurotoxicity (TD50), or the dose causing motor impairment in 50% of animals, is determined separately using the rotarod test.
Application Note 3: Amide Bond Formation in Neuroactive Agent Synthesis
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry for assembling neuroactive agents. This protocol provides a straightforward and efficient method for synthesizing an N-phenethyl-amide derivative, which combines structural features of the anticonvulsant valproic acid and neuroactive phenethylamines.[5]
Caption: Synthesis of a valproic acid-phenethylamine hybrid.
Experimental Protocol
Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide [5]
-
Initial Setup: Prepare a solution of 3-methoxyphenylethylamine (1.0 mmol, 0.151 g) in 20 mL of dichloromethane in a round-bottom flask.
-
Addition of Acyl Chloride: Add 2-propylpentanoyl chloride (1.0 mmol, 0.163 g) to the solution. The mixture is stirred at room temperature.
-
Base Addition: After 10 minutes, add triethylamine (1.2 mmol, 0.168 mL) dropwise to the stirring mixture. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Reaction Completion: Continue stirring the reaction on an electromagnetic stirrer for 30 minutes at room temperature.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The final product can be further purified by column chromatography if necessary.
-
References
- 1. Synthesis and evaluation of neuroactive steroids with novel pharmacophore at C-21 let identify a compound with advantageous PK profile and higher EC50 and Emax as PAM on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions and its relatively straightforward removal. The deprotection of the Boc group from tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the electron-donating methoxy group and the electron-withdrawing iodo group on the indole scaffold necessitates the careful selection of deprotection conditions to ensure high yields and avoid unwanted side reactions.
This document provides detailed protocols for several common methods for the deprotection of the Boc group from this specific substrate, including acidic, basic, and alternative mild conditions. A comparative summary of these methods is presented in a tabular format for easy reference.
Data Presentation: Comparison of Deprotection Protocols
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Deprotection (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 30 min - 2 h | >90 | Fast, reliable, and widely used.[1][2] | Harsh conditions may not be suitable for acid-sensitive substrates. TFA is corrosive. |
| Acidic Deprotection (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate, Room Temperature | 1 - 4 h | >90 | Product often precipitates as the hydrochloride salt, simplifying isolation.[2] | Dioxane is a hazardous solvent. May not be suitable for highly acid-labile groups. |
| Basic Deprotection | Sodium Carbonate (Na₂CO₃), Refluxing Methanol or DME | 12 - 24 h | 80-95 | Mild conditions suitable for acid-sensitive molecules.[3] | Slower reaction times compared to acidic methods.[3] |
| Thermolytic Deprotection (Microwave) | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), Microwave irradiation | 5 - 30 min | >95 | Extremely fast reaction times and high yields.[4] | Requires specialized microwave reactor equipment. |
| Mild Deprotection (Oxalyl Chloride) | Oxalyl Chloride, Methanol, Room Temperature | 1 - 4 h | 85-95 | Mild conditions, tolerant of many functional groups.[5][6][7] | Reagents can be toxic and moisture-sensitive. |
| Mild Deprotection (Iodine) | Catalytic Iodine (I₂), Solvent-free or in DCM, Room Temperature | 1 - 5 h | >90 | Neutral and mild conditions, suitable for sensitive substrates.[8] | May not be suitable for substrates with iodine-sensitive functional groups. |
Experimental Protocols
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve the Boc-protected indole (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1][2]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-iodo-5-methoxy-1H-indole.
This method is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
This compound
-
Methanol or 1,2-Dimethoxyethane (DME)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a solution of the Boc-protected indole (1 equivalent) in methanol or DME (approximately 0.1 M), add Na₂CO₃ (2-3 equivalents).[3]
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12 to 24 hours to complete.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
Mandatory Visualizations
Caption: Workflow for the deprotection of the Boc group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Regioselective C3-Iodination of Indoles for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged heterocyclic motif omnipresent in natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its derivatives are central to the development of new therapeutic agents, with over 40 indole-containing drugs approved by the FDA for various clinical conditions.[4] The functionalization of the indole core is a critical step in medicinal chemistry, and the carbon at the C3 position is particularly important due to its high electron density and inherent nucleophilicity.[5][6][7][8]
This high reactivity makes the C3 position the primary site for electrophilic substitution.[6][7] Introducing an iodine atom at this position yields 3-iodoindoles, which are highly versatile synthetic intermediates. The carbon-iodine bond serves as an excellent "handle" for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5][9] This enables the construction of complex molecular architectures and the generation of diverse libraries of indole derivatives for drug discovery programs.[3][10]
These application notes provide detailed protocols for the regioselective C3-iodination of indoles using common and efficient laboratory methods.
Reaction Pathway: Electrophilic Aromatic Substitution
The C3-iodination of indole proceeds via a classic electrophilic aromatic substitution mechanism. The π-rich pyrrole ring of the indole, specifically the C3 position, acts as a nucleophile. It attacks an electrophilic iodine species (I⁺), which is generated from an iodinating reagent like N-Iodosuccinimide (NIS) or molecular iodine (I₂). This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The aromaticity of the indole ring is then restored through the loss of a proton (deprotonation) from the C3 position, yielding the final 3-iodoindole product.[5]
Caption: General mechanism for the C3-iodination of indole.
Experimental Protocols
Two robust and widely used methods for the C3-iodination of indoles are detailed below.
Method A: Iodination using N-Iodosuccinimide (NIS)
Principle: N-Iodosuccinimide (NIS) is a mild, efficient, and highly selective electrophilic iodinating agent that is compatible with a wide range of functional groups.[11] It operates under gentle conditions, minimizing the formation of side products. The reaction can be performed at room temperature and often requires no catalyst, although an acid catalyst can be used to enhance reactivity for less reactive substrates.[12]
Materials and Reagents:
-
Indole or substituted indole derivative
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Ethyl acetate, saturated sodium thiosulfate (Na₂S₂O₃) solution, brine, water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Detailed Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the indole starting material (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or MeCN) to a concentration of 0.1–0.5 M.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.0–1.2 eq) portion-wise at room temperature. For larger-scale reactions, an ice bath can be used to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-iodoindole product.
Method B: Iodination using Molecular Iodine (I₂) and a Base
Principle: This classic method uses molecular iodine (I₂) as the iodinating agent. The reaction is often performed in the presence of a base (like KOH or NH₃) in a polar solvent such as DMF. The base facilitates the deprotonation step and can help generate the electrophilic iodine species. This method is cost-effective and highly effective for many indole substrates.
Materials and Reagents:
-
Indole or substituted indole derivative
-
Molecular Iodine (I₂)
-
Base (e.g., Potassium Hydroxide (KOH) or aqueous Ammonia (NH₃))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other materials and reagents are the same as in Method A.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the indole starting material (1.0 eq) in DMF.
-
Reagent Addition: To this solution, add the base (e.g., KOH, ~2.5 eq). Stir for a few minutes. Then, add a solution of iodine (I₂) (1.0-1.2 eq) in DMF dropwise to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Workup:
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the collected solid or the organic extract with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by washing with water.
-
-
Purification: Dry the product or the organic layer and purify by recrystallization or flash column chromatography as described in Method A to obtain the pure 3-iodoindole.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the C3-iodination of an indole derivative using the NIS protocol.
Caption: Experimental workflow for indole C3-iodination using NIS.
Quantitative Data Summary
The efficiency of C3-iodination can vary based on the indole substrate and the specific reaction conditions employed. The tables below summarize representative data.
Table 1: Comparison of Iodination Conditions for Indole Derivatives
| Entry | Indole Substrate | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | NIS (1.1 eq) | MeCN | RT | 1 | 95 | --INVALID-LINK-- |
| 2 | Indole | I₂ / aq. NH₃ | Dioxane | RT | 1 | 92 | --INVALID-LINK-- |
| 3 | N-methylindole | I₂ (5 mol%) | Toluene | 40 | 5 | N/A* | [2] |
| 4 | 2-phenylindole | I₂ (1.2 eq) / KOH | DMF | RT | 0.5 | 94 | --INVALID-LINK-- |
| 5 | N,N-dimethyl-o-(phenylethynyl)aniline | I₂ (1.0 eq) | CH₂Cl₂ | RT | 0.25 | 98 | [13] |
Note: Entry 3 refers to an I₂-catalyzed benzylation, not iodination, and is included for context on iodine's catalytic role. Note: Entry 5 describes an iodocyclization to form a 3-iodoindole, a different but related strategy.[13]
Table 2: Substrate Scope for C3-Iodination via Iodocyclization [13]
| Entry | Alkyne Substituent (R) | Product Yield (%) |
| 1 | Phenyl | 98 |
| 2 | tert-Butyl | 92 |
| 3 | n-Hexyl | 95 |
| 4 | Styrenyl | 96 |
| 5 | Trimethylsilyl | 90 |
Reaction Conditions: N,N-dimethyl-o-(1-alkynyl)aniline, I₂ (1.0 eq), CH₂Cl₂, Room Temperature, 15 min.[13]
Characterization of 3-Iodoindoles
Successful synthesis of the 3-iodoindole product can be confirmed using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the proton signal at the C3 position. A characteristic downfield shift of the proton at the C2 position is also typically observed.
-
¹³C NMR: The C3 carbon signal will experience a significant upfield shift (typically to ~60-70 ppm) due to the heavy atom effect of iodine.[5]
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the iodinated product, showing the characteristic isotopic pattern for iodine.[5]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
N-Iodosuccinimide and iodine are corrosive and toxic. Avoid inhalation and skin contact.
-
Handle organic solvents with care, avoiding sources of ignition. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Substituted Indoles from tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The ability to functionalize the indole ring at specific positions is crucial for the development of new therapeutic agents and for conducting structure-activity relationship (SAR) studies.[3][4] tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate serves as a versatile and highly valuable building block for this purpose.[5] The electron-rich nature of the indole ring is temporarily masked by the N-Boc protecting group, which also enhances solubility in organic solvents. The iodo-group at the C-3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[5][6]
These application notes provide detailed protocols for key synthetic transformations using this starting material, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as the final N-Boc deprotection step.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-Indoles
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-vinyl indoles by coupling the 3-iodoindole with boronic acids or their esters.[3][4] This reaction is fundamental for creating biaryl structures prevalent in many drug candidates.[7]
General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Conditions | Role | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (3-5 mol%), Pd(OAc)₂ (5 mol%) | Active catalyst for C-C bond formation | [3][8] |
| Ligand | PPh₃, dppf (often part of the catalyst complex) | Stabilizes the Pd center and facilitates the catalytic cycle | [8] |
| Base | Na₂CO₃ (2 M aq. solution), K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid component | [3][9] |
| Solvent | Dioxane/H₂O (4:1), DMF, Toluene | Solubilizes reactants | [3][8] |
| Temperature | 80 - 120 °C | Provides energy for the reaction | [3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst | [3] |
| Typical Yield | 60 - 95% | --- | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
PdCl₂(dppf) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv.)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (0.03 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the solvent system (e.g., a 4:1 mixture of dioxane and water).[3]
-
Add the aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 equiv.).[3]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-indole-1-carboxylate derivative.
Workflow Diagram: Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the observed problem.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Iodinating Agent | Use a fresh batch of N-iodosuccinimide (NIS). NIS can decompose over time. Store it in a cool, dark, and dry place. Consider using alternative iodinating agents like iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidant (e.g., periodic acid, hydrogen peroxide). |
| Incomplete N-Boc Protection | Ensure the starting material, tert-butyl 5-methoxy-1H-indole-1-carboxylate, is fully protected. Unprotected indole nitrogen can lead to side reactions. Verify the purity of the starting material by NMR or LC-MS before proceeding with iodination. |
| Suboptimal Reaction Temperature | The reaction is typically performed at low temperatures (0 °C to room temperature) to control selectivity and minimize side reactions. If the yield is low, consider starting at 0 °C and slowly allowing the reaction to warm to room temperature. |
| Inappropriate Solvent | Dichloromethane (DCM) and acetonitrile (ACN) are commonly used solvents. The choice of solvent can influence the reaction rate and selectivity. If using DCM, ensure it is anhydrous. For challenging reactions, some studies suggest that polar aprotic solvents may be beneficial. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary depending on the specific conditions and the scale of the reaction. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | Running the reaction at elevated temperatures can lead to the formation of di-iodinated or other isomeric products. Maintain a low temperature (0 °C) throughout the addition of the iodinating agent. |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the iodinating agent. A large excess can promote poly-iodination. |
| Presence of a Strong Acid | While a catalytic amount of a mild acid like trifluoroacetic acid can sometimes promote the reaction, strong acids can lead to side reactions and decomposition.[1] If using an acid catalyst, start with a very small amount. |
| Di-iodination | The formation of a di-iodinated product is a common side reaction. This can be minimized by slow, portion-wise addition of the iodinating agent at a low temperature and by using a stoichiometry close to 1:1. |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Presence of Succinimide Byproduct | If using NIS, the succinimide byproduct can sometimes be challenging to remove. A standard aqueous workup with sodium thiosulfate and sodium bicarbonate solutions should be effective. If issues persist, a column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended. |
| Co-elution of Product and Impurities | If the product co-elutes with impurities during column chromatography, try adjusting the solvent system polarity or using a different stationary phase. |
| Product Instability | Some indole derivatives can be sensitive to light and air. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly based on the chosen protocol and reaction conditions. With optimized conditions, yields in the range of 70-90% can be expected.
Q2: Which iodinating agent is best for this synthesis?
A2: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich indoles due to its mild nature and ease of handling.[1] Iodine monochloride (ICl) is another potent alternative that can provide good yields.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by TLC, visualizing the spots under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the progression of the reaction. LC-MS is a more definitive method for monitoring the reaction and identifying the product.
Q4: What are the most common side products in this reaction?
A4: Common side products include di-iodinated indoles and potentially small amounts of other regioisomers. Over-iodination can be a significant issue if the reaction conditions are not carefully controlled.[3] Oxidation of the indole ring is also a possible side reaction.[4]
Q5: Is an acidic catalyst necessary for the iodination with NIS?
A5: While the reaction can proceed without a catalyst, a catalytic amount of a mild acid, such as trifluoroacetic acid, can sometimes increase the reaction rate.[1] However, it should be used with caution as it can also promote side reactions.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Iodination using Iodine Monochloride (ICl)
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of iodine monochloride (1.0 M in DCM, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C and monitor by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation
Table 1: Comparison of Iodinating Agents
| Iodinating Agent | Typical Yield Range | Key Advantages | Key Disadvantages |
| N-Iodosuccinimide (NIS) | 70-90% | Mild, easy to handle solid | Can be slow, succinimide byproduct |
| Iodine Monochloride (ICl) | 75-95% | Highly reactive, fast reaction | Moisture sensitive, corrosive |
| Iodine (I₂) / Oxidant | 60-85% | Cost-effective | Requires an additional oxidant, can lead to side reactions |
Visualizations
Caption: Synthetic pathway for the iodination of N-Boc-5-methoxyindole.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Cross-Coupling Reactions of 3-Iodoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cross-coupling of 3-iodoindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 3-iodoindole often recommended for cross-coupling reactions?
A1: The indole N-H is acidic and can participate in side reactions. In Sonogashira and Heck couplings, the unprotected N-H can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired N-arylation.[1] For Sonogashira reactions with 3-iodoindazoles (an indole analogue), N-protection was found to be necessary to achieve coupling at the C-3 position.[1][2] While some Suzuki reactions can proceed with unprotected indoles, protecting the nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions and often leads to improved yields and cleaner reaction profiles.
Q2: What is "palladium black" and why is it forming in my reaction?
A2: Palladium black is a black precipitate of elemental palladium (Pd(0)) that indicates the decomposition and precipitation of your palladium catalyst. This is a common issue that leads to a loss of catalytic activity and low or no product yield. Catalyst decomposition can be caused by several factors, including high reaction temperatures, impurities in reagents or solvents, an inappropriate choice of solvent (THF has been anecdotally reported to sometimes promote its formation), or an incorrect palladium-to-ligand ratio. Using fresh, high-purity reagents and ensuring your reaction is under an inert atmosphere can help prevent this.
Q3: What is the general reactivity order for aryl halides in these cross-coupling reactions?
A3: The reactivity of the carbon-halogen bond is critical for the oxidative addition step, which is often rate-limiting. The general reactivity trend from most reactive to least reactive is: C-I > C-OTf > C-Br > C-Cl.[3] Consequently, 3-iodoindoles are highly reactive substrates, often allowing for milder reaction conditions (e.g., lower temperatures) compared to their bromo or chloro counterparts.
Q4: My reaction is not working at all. What are the most critical initial checks?
A4: When a reaction fails completely, systematically check the following:
-
Catalyst Activity: Ensure your palladium source and ligands are active and have been stored correctly. Pre-catalysts that readily form the active Pd(0) species can be more reliable than Pd(II) sources that require in-situ reduction.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Impurities in the 3-iodoindole, coupling partner, base, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous.
-
Base and Solvent: Confirm that the chosen base is appropriate for the specific reaction and is of high quality. The solvent must be able to dissolve the reaction components.
Troubleshooting Guides: Side Reactions
This section addresses the most common side reactions observed during the cross-coupling of 3-iodoindoles.
Homocoupling
Homocoupling results in the formation of a dimer of one of the coupling partners (e.g., a bi-indole from the 3-iodoindole or a diyne from a terminal alkyne in Sonogashira reactions).
Q: I am observing a significant amount of homocoupled byproducts. How can I minimize this?
A: Homocoupling can arise from several factors depending on the reaction type. Here’s how to troubleshoot:
-
For Suzuki Reactions: Homocoupling of the boronic acid partner is a common side reaction. While often viewed as undesired, it can be promoted under certain conditions.[4] To minimize it, ensure a truly inert atmosphere, as oxygen can facilitate this pathway. Additionally, using a well-defined Pd(0) precatalyst can sometimes suppress homocoupling compared to in-situ generated catalysts from Pd(II) sources, which can themselves promote homocoupling during the reduction step.[5]
-
For Sonogashira Reactions (Glaser Coupling): The copper(I) co-catalyst, especially in the presence of oxygen, is a primary cause of alkyne homocoupling (Glaser coupling).
-
Minimize Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Go Copper-Free: Many modern Sonogashira protocols are designed to work efficiently without a copper co-catalyst, which is the most effective way to eliminate Glaser coupling.[6]
-
Ligand Choice: The choice of phosphine ligand can also influence the rates of competing reactions.
-
Dehalogenation (Hydrodehalogenation)
This side reaction replaces the iodine atom on the indole ring with a hydrogen atom, resulting in the parent indole scaffold without the desired coupled product.
Q: My main byproduct is the de-iodinated indole. What causes this and how can I prevent it?
A: Dehalogenation occurs when the organopalladium intermediate reacts with a hydride source before reductive elimination of the desired product can take place.
-
Identify the Hydride Source:
-
Solvent: Solvents like alcohols or even residual water can act as hydride donors. Using anhydrous, aprotic solvents (e.g., dioxane, toluene, DMF) is recommended.
-
Base: Amine bases can sometimes be a source of hydrides. If dehalogenation is severe, consider switching from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
-
Optimize Reaction Conditions:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, outcompeting the dehalogenation pathway.[7] They can stabilize the palladium center and accelerate the productive catalytic cycle.
-
Temperature: Lowering the reaction temperature may decrease the rate of dehalogenation.
-
Competing N-Arylation vs. C-Arylation (Buchwald-Hartwig Amination)
When using an amine to couple with 3-iodoindole, the desired reaction is C-N bond formation at the C-3 position. However, if the indole nitrogen is unprotected, it can also react, leading to N-arylation of the amine coupling partner, or direct N-arylation of another indole molecule.
Q: In my Buchwald-Hartwig reaction, I'm getting a mixture of C-3 and N-1 arylated products. How can I improve the C-3 selectivity?
A: Achieving selectivity can be challenging due to the nucleophilicity of the indole nitrogen.
-
N-Protection: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Me, SEM) before performing the coupling. This physically blocks the N-1 position from reacting.
-
Ligand and Base Selection: The choice of ligand and base is critical for influencing selectivity.
-
Bulky Ligands: Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically hinder the approach to the indole nitrogen, favoring reaction at the more accessible C-3 position.[8][9]
-
Base Choice: The base can influence which nitrogen atom is deprotonated. For N-arylation of indoles, NaO-t-Bu is often effective, while K₃PO₄ can be a milder alternative for sensitive substrates.[9] Careful screening of bases is recommended to optimize for C-arylation.
-
Data on Side Reactions and Yields
Optimizing cross-coupling reactions often involves balancing conditions to maximize the desired product while minimizing side products. The following tables provide quantitative data from the literature to guide this process.
Table 1: Suzuki-Miyaura Vinylation of 5-Substituted 3-Iodoindazoles [10]
| Entry | 5-Substituent (R) | Catalyst (mol%) | Yield of 3-Vinyl Product (%) | Notes |
| 1 | H | Pd(PPh₃)₄ (5.6) | 75 | Reaction under microwave irradiation at 120 °C for 40 min. |
| 2 | NO₂ | Pd(PPh₃)₄ (5.0) | 13 | Major product (86%) was deprotected 3-iodo-5-nitro-1H-indazole. |
| 3 | OMe | Pd(PPh₃)₄ (5.0) | 88 | N-Boc protected starting material used; 26% of N-Boc vinylated product also isolated. |
| 4 | Br | Pd(PPh₃)₄ (5.0) | 75 | N-Boc protected starting material used; 5% of N-Boc vinylated product also isolated. |
| 5 | CN | Pd(PPh₃)₄ (5.0) | 77 | Unprotected starting material. |
Table 2: Influence of Reaction Conditions on Suzuki Coupling Yields [11]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | No Product |
| 3 | Pd(dba)₂ | K₂CO₃ | Dioxane | 100 | <5 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 100 | 55 |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 100 | 30 |
| 6 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 100 | 59 |
Experimental Protocols
The following are representative protocols. Note: These may require optimization for specific substrates and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for 3-iodoindazole derivatives.[12]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Bubble Argon or Nitrogen gas through the stirred mixture for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a modern precatalyst like XPhos Pd G3 at 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol is adapted for 3-iodoindole derivatives.[13]
-
Reaction Setup: To a dry Schlenk flask, add the 3-iodoindole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF, MeCN, or dioxane), followed by the alkene (1.1–1.5 equiv.) and a base (e.g., triethylamine or K₂CO₃, 2.0–3.0 equiv.) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath (typically 80–120 °C) with vigorous stirring for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract several times with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol is designed to minimize alkyne homocoupling.
-
Reaction Setup: In a Schlenk tube, combine the 3-iodoindole (1.0 equiv., preferably N-protected), the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(PPh₃)₂ at 2-5 mol%), and a ligand if needed.
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2–1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or heat (typically 50–80 °C) until completion as indicated by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This is a general protocol; optimization of ligand and base is crucial.[8][14]
-
Reaction Setup: To a glovebox or Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not part of the precatalyst (e.g., XPhos, 1.5-4.5 mol%).
-
Reagent Addition: Add the 3-iodoindole (1.0 equiv.), the amine coupling partner (1.1–1.2 equiv.), and a strong base (e.g., NaO-t-Bu or LHMDS, 1.5–2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80–110 °C), monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with water and an organic solvent. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visual Troubleshooting and Process Guides
Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A workflow for troubleshooting low product yield.
Factors Influencing Common Side Reactions
Caption: Key factors that promote common side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and a detailed protocol for the purification of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography purification of this compound and related N-Boc protected indole derivatives.
Q1: What is the recommended eluent system for the column chromatography of this compound?
A1: A common starting point for the elution of N-Boc protected indoles is a non-polar solvent system, typically a mixture of ethyl acetate and a hydrocarbon solvent like hexane or petroleum ether.[1][2] For a structurally related methoxy-iodobenzene derivative, an eluent system of 10% ethyl acetate in hexane yielded an Rf value of 0.28.[3] It is recommended to start with a low polarity system (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.
Q2: My compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. What should I do?
A2:
-
High Rf (running too fast): Your eluent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture. For instance, if you are using 20% ethyl acetate in hexane, try 10% or 5%.
-
Low Rf (stuck on the baseline): Your eluent system is not polar enough. Gradually increase the proportion of the polar solvent. If you are using 10% ethyl acetate in hexane, try increasing it to 15% or 20%. For very polar compounds that do not move even in 100% ethyl acetate, a more aggressive solvent system or reverse-phase chromatography might be necessary.[4]
Q3: I am observing streaking or tailing of my compound spot on the TLC plate and column fractions. What could be the cause and how can I fix it?
A3: Streaking can be caused by several factors:
-
Compound Instability: The compound may be degrading on the acidic silica gel.[4] You can test for this by running a 2D TLC. To mitigate this, you can use deactivated silica gel (e.g., by treating with a base like triethylamine) or switch to a different stationary phase like alumina.[4]
-
Strong Interaction with Silica: Indole derivatives can sometimes interact strongly with the acidic silanol groups on silica gel, leading to poor separation. Adding a small amount of a modifier like triethylamine to the eluent system can help to reduce these interactions.
-
Overloading: Applying too much sample to the TLC plate or the column can cause streaking. Ensure you are using a dilute solution of your crude product for analysis and loading an appropriate amount onto your column.
Q4: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A4:
-
Optimize the Eluent System: Test various solvent systems with different polarities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often provide better separation of closely eluting compounds.[5]
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. Using a longer, narrower column can also enhance separation efficiency.
Q5: My purified compound appears colored, or its color changes over time. Why is this happening?
A5: Indole derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air and light. To minimize this, it is advisable to work efficiently, use fresh solvents, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Preparation of the Slurry: In a beaker, add silica gel and the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, settling the silica bed. Crucially, the solvent level should always remain above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluate in fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp. The desired product, being an indole derivative, should be UV-active.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane | Start with a 5-10% ethyl acetate in hexane mixture. |
| Suggested Rf Value | ~0.3 | An optimal Rf for good separation on a column.[6] Adjust eluent polarity to achieve this. |
| Detection Method | UV light (254 nm) | Indole ring is UV active. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Boc Deprotection of Electron-Rich Indoles
Welcome to the technical support center for the troubleshooting of Boc (tert-butyloxycarbonyl) deprotection of electron-rich indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical chemical transformation. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the N-Boc deprotection of electron-rich indoles, offering potential causes and solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection of an electron-rich indole is sluggish or stalls, even with standard acidic conditions like TFA in DCM. What could be the cause and how can I drive the reaction to completion?
Answer: Incomplete or slow deprotection of N-Boc on electron-rich indoles can be due to several factors:
-
Insufficient Acid Strength or Concentration: While indoles are electron-rich, the lone pair on the nitrogen is involved in the aromatic system, making the N-Boc group slightly more stable than on a simple amine. The concentration of the acid may be too low for efficient cleavage.[1]
-
Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the rate of deprotection.[2]
-
Steric Hindrance: Bulky substituents on the indole ring near the N-Boc group can sterically hinder the approach of the acid.
Recommended Solutions:
-
Increase Acid Concentration/Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For resistant substrates, using neat TFA for a short period might be effective, provided the substrate can tolerate harsher conditions.[2]
-
Use a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a more potent alternative to TFA/DCM and can be very effective.[1][3]
Issue 2: Formation of Side Products (tert-Butylation)
Question: After Boc deprotection with acid, I'm observing a side product with a mass increase of +56 Da. What is this and how can I prevent it?
Answer: The +56 Da mass shift is characteristic of tert-butylation, a common side reaction during the acidic deprotection of Boc groups. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can then attack the electron-rich indole ring, leading to the formation of a tert-butylated indole derivative. The indole ring is highly susceptible to this electrophilic aromatic substitution.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your indole product.
-
Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (TIS) are excellent scavengers that react with the tert-butyl cation to form the volatile isobutane and a silyl trifluoroacetate. A typical cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Thioanisole: Can also be used, but caution is advised as its cation adducts can potentially alkylate the indole nitrogen.
-
-
Employ Milder Deprotection Methods: Switching to a non-acidic or milder acidic deprotection method can avoid the generation of the highly reactive tert-butyl cation.
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My indole substrate contains other acid-labile groups (e.g., acetals, tert-butyl esters) that are being cleaved during the Boc deprotection. What are my options?
Answer: The use of strong acids like TFA or HCl will often cleave other acid-sensitive protecting groups. In such cases, milder or orthogonal deprotection strategies are necessary.
Recommended Solutions:
-
Milder Acidic Conditions: While selectivity can be challenging, using a lower concentration of acid or a weaker acid at a lower temperature might provide a window for selective N-Boc deprotection. However, this often leads to incomplete deprotection of the indole. A 4M HCl in dioxane solution has been reported to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[3][8]
-
Lewis Acid-Mediated Deprotection: Lewis acids like ZnBr₂ are generally milder than strong protic acids and may offer better selectivity.[4][5]
-
Thermal Deprotection: This is an excellent acid-free alternative. Heating the substrate in a high-boiling, polar solvent can cleanly remove the Boc group without affecting other acid-sensitive functionalities.[6][7]
-
Basic Deprotection: While less common for electron-rich indoles, some N-Boc groups on heteroarenes can be removed under basic conditions, especially if there are electron-withdrawing groups present on the indole ring.[9][10] Common reagents include sodium carbonate in methanol.[9] This method is orthogonal to acid-labile groups.
-
Oxalyl Chloride in Methanol: A mild method for N-Boc deprotection that has been shown to be compatible with acid-labile functionalities.[11][12]
Data Presentation: Comparative Deprotection Methods
The following table summarizes the results for the thermal deprotection of various N-Boc substituted indoles under microwave-assisted conditions. This method provides a rapid and acid-free alternative for deprotection.
| Entry | Substrate (N-Boc-Indole Derivative) | Solvent | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | N-Boc-Indole | TFE | 15 | 150 | 150 | >98 |
| 2 | N-Boc-Indole | HFIP | 5 | 150 | 150 | >98 |
| 3 | N-Boc-5-Methoxyindole | TFE | 10 | 150 | 150 | >98 |
| 4 | N-Boc-5-Methoxyindole | HFIP | 5 | 150 | 150 | >98 |
| 5 | N-Boc-5-Bromoindole | TFE | 15 | 150 | 150 | >98 |
| 6 | N-Boc-5-Bromoindole | HFIP | 5 | 150 | 150 | >98 |
| 7 | N-Boc-5-Nitroindole | TFE | 5 | 150 | 150 | >98 |
| 8 | N-Boc-5-Nitroindole | HFIP | 2 | 150 | 150 | >98 |
Data adapted from a study on the deprotection of N-Boc compounds using fluorinated alcohols under microwave-assisted conditions.[6] TFE = 2,2,2-trifluoroethanol; HFIP = hexafluoroisopropanol.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [2][13]
-
Preparation: Dissolve the N-Boc protected indole (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add TFA to the stirred solution. A typical concentration is 20-50% v/v TFA in DCM. For difficult substrates, a 1:1 mixture of TFA:DCM is often effective.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.
-
To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane [1][3][8]
-
Preparation: Dissolve the N-Boc protected indole (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 2-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Often, the hydrochloride salt of the deprotected indole will precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
Alternatively, remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the indole, which can often be used directly in the next step or neutralized as described in Protocol 1.
-
Protocol 3: Thermal Boc Deprotection in 2,2,2-Trifluoroethanol (TFE) [6]
-
Preparation: Dissolve the N-Boc protected indole in TFE in a microwave-safe reaction vessel.
-
Reaction: Heat the solution in a microwave reactor to 150°C for 5-15 minutes (see table above for specific examples).
-
Monitoring: After cooling, check for the completion of the reaction by TLC or LC-MS.
-
Work-up: Remove the TFE under reduced pressure to obtain the deprotected indole. Further purification by chromatography may be necessary.
Visualizations
Caption: A workflow for troubleshooting common issues in Boc deprotection of indoles.
Caption: Acid-catalyzed Boc deprotection mechanism and the role of scavengers.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 5. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
preventing deiodination in reactions with 3-iodoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with 3-iodoindoles, with a primary focus on preventing deiodination in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with 3-iodoindoles?
A1: Deiodination is an undesired side reaction where the carbon-iodine (C–I) bond at the 3-position of the indole ring is cleaved and replaced with a carbon-hydrogen (C–H) bond. This generates the corresponding indole as a byproduct, which reduces the yield of the desired coupled product and complicates purification due to similar polarities. The C–I bond is the weakest of the carbon-halogen bonds, making 3-iodoindoles particularly susceptible to this issue under various reaction conditions, especially the thermal and basic conditions common in palladium-catalyzed cross-coupling.
Q2: What are the primary causes of deiodination in reactions involving 3-iodoindoles?
A2: Several factors can promote the unwanted deiodination of 3-iodoindoles:
-
High Temperatures: The C–I bond is thermally labile. Elevated reaction temperatures increase the rate of C–I bond cleavage.
-
Strong Bases: Strong inorganic or organic bases (e.g., alkoxides like NaOtBu) can facilitate hydrodeiodination, a process where a proton source in the reaction medium replaces the iodine atom.
-
Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. Some catalyst systems are more prone to promoting side reactions. For instance, β-hydride elimination from a palladium-hydride intermediate can lead to the formation of the deiodinated product.
-
N-H Acidity: For N-unsubstituted indoles, the acidic N-H proton can interact with the catalyst or base, leading to side reactions or catalyst inhibition. In some cases, deprotonation of the indole nitrogen is a prerequisite for subsequent undesired reactions.
-
Solvent and Additives: Protic solvents or the presence of water can serve as a proton source for hydrodeiodination.
Q3: Should I protect the indole nitrogen before running a cross-coupling reaction?
A3: This is a critical consideration and the answer depends on the specific reaction and substrate.
-
For Sonogashira Couplings: N-protection is often recommended. Some studies report no coupling product formation with unprotected 3-iodoindazoles (a related heterocycle), while N-protected analogues react to give high yields.[1]
-
For Suzuki Couplings: The necessity is less clear-cut. Successful couplings have been reported with unprotected 3-iodoindazoles.[2][3] However, if you are experiencing low yields or significant deiodination, N-protection is a key strategy to investigate.
-
Caution with N-Boc Protection: The tert-butyloxycarbonyl (Boc) group can be unstable under the basic conditions of the coupling reaction, especially if the indole ring has strong electron-withdrawing groups (e.g., a nitro group), leading to in-situ deprotection.[3] In such cases, a more robust protecting group like -(2-trimethylsilylethoxy)methyl (SEM) may be required.
Troubleshooting Guides
Issue 1: Significant Deiodination Byproduct Observed
If you are observing a significant amount of the deiodinated indole byproduct by LC-MS or NMR, consider the following troubleshooting steps.
Issue 2: Low or No Product Yield in Cross-Coupling
If your reaction is not proceeding to completion or yielding the desired product, follow this diagnostic workflow.
Data Presentation: Reaction Condition Comparison
The following tables summarize reaction conditions from literature for Suzuki and Sonogashira couplings with 3-iodoindoles and related 3-iodoindazoles. High yields often indicate minimal deiodination.
Table 1: Comparison of Suzuki Coupling Conditions for 3-Iodo-Heterocycles
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [4] |
| 2 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | [5] |
| 4 | Pd(OAc)₂ (1.5) | XPhos (2.25) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 | [4] |
| 5 | PdCl₂(PPh₃)₂ (5) | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 |[2] |
Table 2: Comparison of Sonogashira Coupling Conditions for 3-Iodo-Heterocycles
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ (2) | 1 | Et₃N | Et₃N | 50 | 5 | >95 | [5][6] |
| 2 | Pd(PPh₃)₄ (5) | 5 | DIPA | Toluene | 80 | 6 | 89 | [7] |
| 3 | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | DMF | RT | 4 | 91 | [7] |
| 4 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [7] |
| 5 | PdCl₂(dppf) (3) | 5 | t-BuNH₂ | Toluene | 90 | 8 | 93 |[7] |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Iodoindole
This protocol provides a general method for protecting the indole nitrogen, which can be crucial for preventing side reactions.
-
Dissolution: Dissolve the 3-iodoindole (1.0 equiv.) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Base and Reagent: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-iodoindole.[8]
Protocol 2: Optimized Suzuki Coupling of N-Protected 3-Iodoindole
This protocol is optimized to minimize deiodination and maximize the yield of the desired C-3 arylated product.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the N-protected 3-iodoindole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).[9]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).[2] Under a positive pressure of inert gas, add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a bulky, electron-rich ligand like SPhos (3 mol%)).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (start with milder conditions, e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Reaction Pathway
The following diagram illustrates the competition between the desired productive catalytic cycle of a cross-coupling reaction and the undesired deiodination pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Iodoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-iodoindoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of a 3-iodoindole is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of 3-iodoindoles can often be attributed to several key factors. Given that 3-iodoindoles are generally reactive electrophiles, the issue often lies with other components of the reaction. The primary areas to troubleshoot are:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure it is fresh and has been stored correctly under an inert atmosphere to prevent degradation. The formation of palladium black can indicate catalyst decomposition.
-
Base Selection and Solubility: The base is critical for the transmetalation step. If you are using a common base like sodium or potassium carbonate, consider switching to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent System: The solvent plays a crucial role in the solubility of all reactants and the overall reaction kinetics. Common solvents include 1,4-dioxane, DMF, and toluene. Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is necessary to solubilize the base.
-
Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the rate, provided the solvent is thermally stable. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent both catalyst deactivation and the homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my 3-iodoindole. How can I minimize these?
A2: The formation of byproducts indicates competing reaction pathways. Here are strategies to minimize them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.
-
-
Dehalogenation (Protodeiodination): This occurs when the 3-iodoindole is reduced to the corresponding indole.
-
Solution: This can be caused by impurities in the starting materials or solvents. Ensure you are using high-purity reagents and anhydrous solvents where appropriate.
-
-
Protodeboronation of Boronic Acid: This is the cleavage of the C-B bond of the boronic acid.
-
Solution: This can be caused by excess water, high temperatures, or prolonged reaction times. Minimize the amount of water if possible, consider lowering the reaction temperature, and monitor the reaction to stop it once the starting material is consumed.
-
Q3: How do I choose the right palladium catalyst and ligand for my 3-iodoindole substrate?
A3: The choice of catalyst and ligand is crucial for a successful Suzuki coupling.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ and Pd(OAc)₂ require the addition of a ligand.
-
Ligands: For electron-deficient substrates like some functionalized indoles, electron-rich and bulky phosphine ligands can be more effective. Consider screening ligands such as XPhos or SPhos. The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive or degraded catalyst. | Use a fresh batch of catalyst; store under an inert atmosphere. Consider screening different catalysts like PdCl₂(dppf). |
| Insufficiently strong or insoluble base. | Screen stronger or more soluble bases like Cs₂CO₃ or K₃PO₄. | |
| Inappropriate solvent or poor solubility. | Try different solvents (e.g., 1,4-dioxane, DMF, toluene) or a solvent/water mixture to improve solubility. | |
| Reaction temperature is too low. | Increase the temperature to 100-120 °C or consider using microwave irradiation. | |
| Presence of oxygen. | Ensure the reaction mixture is thoroughly degassed before catalyst addition. | |
| Significant Byproduct Formation | Homocoupling of boronic acid. | Thoroughly degas the reaction mixture to remove oxygen. |
| Protodeboronation of boronic acid. | Use anhydrous solvents where possible, lower the reaction temperature, and avoid prolonged reaction times. | |
| Dehalogenation of 3-iodoindole. | Use high-purity starting materials and solvents. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a reliable source and ensure proper storage. |
| Incomplete degassing. | Standardize the degassing procedure (e.g., time of inert gas bubbling). |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Iodoindoles
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindole.
Preparation of 3-Iodoindole (Example Protocol)
-
In a round-bottom flask, dissolve 1H-indole (1.0 equiv.) in DMF.
-
Add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by diluting it with a saturated aqueous solution of sodium bisulfite.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 3-iodoindole.
Data Presentation
The following table provides a summary of representative reaction conditions for the Suzuki coupling of 3-iodoindoles/indazoles with various boronic acids.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.67 | 68 | |
| 2 | Pd(OAc)₂ (5) | - | Na₂CO₃ (2 |
managing temperature control for reactions involving tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, with a focus on managing temperature control during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the typical temperature ranges for common cross-coupling reactions with this substrate?
A2: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki, Heck, Sonogashira), catalyst system, and substrates being used. However, general starting ranges are:
-
Suzuki-Miyaura Coupling: 80–120 °C[2]
-
Heck Coupling: Can range from room temperature to 120 °C, with higher temperatures often required for less reactive substrates.[3][4]
-
Sonogashira Coupling: Typically performed between room temperature and 100 °C.[5]
Q3: How does the N-Boc protecting group influence reaction temperature?
A3: The N-Boc group is crucial for preventing side reactions at the indole nitrogen.[5] However, it is susceptible to thermal removal at elevated temperatures, generally above 150 °C, which would generate the unprotected indole and potentially lead to undesired byproducts. Therefore, reaction temperatures should be carefully controlled to maintain the integrity of the Boc group.
Q4: Can microwave heating be used for reactions involving this compound?
A4: Yes, microwave irradiation is a viable option and can significantly shorten reaction times. For Suzuki-type reactions with similar iodo-heterocycles, temperatures around 120 °C under microwave conditions have been shown to be effective.[6] However, careful monitoring is essential to avoid rapid overheating and potential decomposition or deprotection.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Temperature | The reaction may be kinetically slow. Gradually increase the temperature in increments of 10-20 °C. For Suzuki reactions, if starting at 80 °C, consider increasing to 100 °C or 120 °C, as this has been shown to improve yields for similar methoxy-substituted iodo-heterocycles.[7] |
| Catalyst Inactivity/Decomposition | If a black precipitate (palladium black) is observed, the catalyst has likely decomposed. This can be caused by excessively high temperatures. Consider lowering the reaction temperature and ensuring the reaction is under an inert atmosphere. |
| Poor Reagent Quality | Ensure all reagents, especially boronic acids in Suzuki couplings, are of high quality and properly stored, as degradation can lead to poor reactivity. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) | This is often exacerbated by higher temperatures. Try lowering the reaction temperature. For Sonogashira reactions, a copper-free protocol may also minimize this side reaction.[5] |
| Dehalogenation (Loss of Iodine) | High temperatures and prolonged reaction times can promote dehalogenation. Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Deprotection of N-Boc Group | If the unprotected indole is detected, the reaction temperature is likely too high. Attempt the reaction at a lower temperature, potentially with a more active catalyst system or for a longer duration. |
| Formation of Dark, Tarry Substances | This indicates decomposition of starting materials or products, often due to excessive heat. Lower the reaction temperature immediately. |
Data Presentation
The following tables provide general temperature guidelines for common cross-coupling reactions based on literature for structurally similar compounds. These should be considered as starting points for optimization.
Table 1: General Temperature Guidelines for Suzuki-Miyaura Coupling
| Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80 - 100 | Good starting point for many aryl boronic acids.[7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 - 120 | May be effective for more challenging couplings.[2] |
Table 2: General Temperature Guidelines for Heck Coupling
| Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80 - 100 | Standard conditions for many Heck reactions.[8] |
| (dtbpf)PdCl₂ | Et₃N | PTS/Water | Room Temp. - 50 | Milder conditions, may require longer reaction times.[9] |
| Pd EnCat®40 | NaOAc | Ethanol | 140 (Microwave) | Green chemistry approach, rapid heating.[10] |
Table 3: General Temperature Guidelines for Sonogashira Coupling
| Catalyst System (Example) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Room Temp. - 80 | Classic conditions, risk of homocoupling.[11] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. - 60 | Copper-free, mild conditions.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent (e.g., 4:1 dioxane/water).
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][7]
Protocol 2: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), a base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ and a phosphine ligand).
-
Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Effect of temperature on reaction outcomes.
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. This valuable intermediate is crucial in the development of various indole-based pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method is the electrophilic iodination of the precursor, tert-Butyl 5-methoxy-1H-indole-1-carboxylate. This reaction selectively introduces an iodine atom at the electron-rich C-3 position of the indole ring. A common reagent used for this transformation is N-iodosuccinimide (NIS).
Q2: What are the typical impurities I might encounter in this synthesis?
Several impurities can arise during the synthesis. The most common ones include:
-
Unreacted Starting Material: Incomplete reaction can leave residual tert-Butyl 5-methoxy-1H-indole-1-carboxylate.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-substituted indoles.
-
Succinimide: This is a common byproduct when N-iodosuccinimide (NIS) is used as the iodinating agent.
-
Deprotected Indole: The tert-butoxycarbonyl (Boc) protecting group can be cleaved under certain conditions, leading to the formation of 3-iodo-5-methoxy-1H-indole.
-
Oxidized Impurities: The indole nucleus can be sensitive to oxidation, potentially forming colored, tarry byproducts, especially if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the starting material has been consumed. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
Q4: What is the recommended method for purifying the final product?
The most common and effective method for purifying this compound is flash column chromatography on silica gel. A gradient elution with a solvent system such as ethyl acetate in hexanes is typically used to separate the desired product from the starting material and other impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction.- Suboptimal reaction temperature.- Insufficient reaction time.- Degradation of the product during workup or purification. | - Ensure the starting material is fully consumed by monitoring with TLC.- Optimize the reaction temperature. Electrophilic iodinations of indoles are often carried out at or below room temperature.- Increase the reaction time incrementally while monitoring for product formation and potential byproduct accumulation.- Use a mild workup procedure, avoiding strong acids or bases that could cleave the Boc group. Ensure the purification by column chromatography is performed efficiently to minimize product loss on the column. |
| Presence of Unreacted Starting Material | - Insufficient amount of iodinating reagent.- Low reactivity of the starting material. | - Use a slight excess (1.1 to 1.2 equivalents) of the iodinating agent (e.g., NIS).- Ensure the reaction is stirred efficiently to promote contact between reactants. |
| Formation of Di-iodinated Byproducts | - Excess of the iodinating reagent.- Prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of the iodinating reagent.- Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent over-reaction. |
| Product is a Dark, Tarry Substance | - Oxidation of the indole ring. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use degassed solvents.- Avoid exposing the reaction mixture to light, as this can promote radical side reactions. |
| Loss of the Boc Protecting Group | - Presence of acidic impurities in the starting material or reagents.- Acidic conditions during workup. | - Use high-purity, neutral starting materials and reagents.- During the aqueous workup, ensure the solution is neutralized or slightly basic before extraction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
To a solution of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, N-iodosuccinimide (NIS) (1.1-1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation during the synthesis.
Technical Support Center: Regioselective Iodination of 5-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective iodination of 5-methoxyindole. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and selective synthesis of iodo-5-methoxyindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective iodination of 5-methoxyindole?
The primary challenge in the iodination of 5-methoxyindole lies in controlling the regioselectivity of the reaction. The 5-methoxy group is an electron-donating group, which activates the indole ring towards electrophilic substitution.[1] This, combined with the inherent reactivity of the indole nucleus, can lead to the formation of a mixture of mono-iodinated isomers (at positions C3, C4, C6, and C7) as well as di- and poly-iodinated byproducts. The C3 position is generally the most nucleophilic site in the indole ring, but the 5-methoxy group also strongly directs electrophiles to the ortho (C4 and C6) positions.[1]
Q2: Which iodinating reagents are commonly used for 5-methoxyindole, and how do they influence regioselectivity?
Several iodinating reagents can be employed, each with different reactivity and selectivity profiles. Common choices include:
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent. It is often used for C3-iodination of indoles.[2] The selectivity can be influenced by the choice of solvent and reaction temperature.
-
Iodine (I₂): Often used in combination with a base (e.g., KOH) or an oxidizing agent. The reaction conditions play a crucial role in determining the regioselectivity.
-
Iodine Monochloride (ICl): A more reactive iodinating agent that can lead to higher yields but may also result in lower regioselectivity and the formation of byproducts if not carefully controlled.
The choice of reagent and optimization of reaction conditions are critical for achieving the desired regioselectivity.
Q3: How can I favor iodination at the C3 position of 5-methoxyindole?
To selectively obtain 3-iodo-5-methoxyindole, milder reaction conditions are generally preferred. Using N-Iodosuccinimide (NIS) in a non-polar solvent at low temperatures can favor C3-iodination. The use of a protecting group on the indole nitrogen, such as a tosyl (Ts) or Boc group, can also enhance C3 selectivity by sterically hindering attack at other positions and modulating the electronic properties of the indole ring.
Q4: What conditions favor iodination at the C4 or C6 position of 5-methoxyindole?
Achieving selective iodination at the C4 or C6 positions is more challenging due to the high reactivity of the C3 position. The directing effect of the 5-methoxy group activates the C4 and C6 positions for electrophilic attack.[1] To favor substitution at these positions, one might need to block the C3 position with a removable protecting group. Alternatively, specific Lewis or Brønsted acids as catalysts in combination with a suitable iodinating agent might alter the regioselectivity. The choice of solvent can also play a significant role; polar aprotic solvents may favor substitution at the benzene ring.
Q5: What are the likely byproducts in the iodination of 5-methoxyindole, and how can I minimize their formation?
Common byproducts include:
-
Mixtures of mono-iodinated isomers: (e.g., 3-iodo-, 4-iodo-, 6-iodo-5-methoxyindole).
-
Di-iodinated products: (e.g., 3,4-diiodo-, 3,6-diiodo-5-methoxyindole).
-
Oxidation products: The indole ring can be sensitive to oxidation, especially with more reactive iodinating agents.
To minimize byproduct formation:
-
Use a stoichiometric amount of the iodinating agent.
-
Control the reaction temperature, often starting at low temperatures and slowly warming to room temperature.
-
Choose a milder iodinating reagent like NIS.
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to avoid over-reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Insufficiently reactive iodinating agent. 2. Low reaction temperature or short reaction time. 3. Deactivated starting material (e.g., presence of electron-withdrawing groups). | 1. Switch to a more reactive iodinating agent (e.g., from NIS to ICl). 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. 3. Ensure the purity of the 5-methoxyindole starting material. |
| Formation of a mixture of mono-iodinated isomers | 1. The reaction conditions are not selective enough. 2. The chosen iodinating reagent has low regioselectivity for this substrate. | 1. Solvent effect: Try different solvents (e.g., switch from a polar to a non-polar solvent or vice versa). 2. Temperature control: Run the reaction at a lower temperature to enhance selectivity. 3. Change the iodinating agent: If using a highly reactive agent like ICl, switch to a milder one like NIS. 4. Protecting group strategy: Consider protecting the indole nitrogen to influence the electronic distribution and sterically hinder certain positions. |
| Formation of di- or poly-iodinated products | 1. Excess of the iodinating agent was used. 2. The reaction was allowed to proceed for too long. 3. The reaction temperature is too high. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the iodinating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature. |
| Product decomposition or formation of tar | 1. The indole ring is sensitive to the acidic or harsh reaction conditions. 2. The iodinating agent is causing oxidation of the indole. | 1. Use a milder iodinating agent (e.g., NIS). 2. If using a method that generates acid, consider adding a non-nucleophilic base to buffer the reaction mixture. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the desired isomer | 1. The different isomers have very similar polarities. | 1. Chromatography optimization: Use a high-performance column chromatography system. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to improve separation. 2. Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent mixture. |
Experimental Protocols
Protocol 1: C3-Iodination of 6-Methylindole using N-Iodosuccinimide (NIS) (Adapted for 5-Methoxyindole)
This protocol for a related indole derivative can be adapted for 5-methoxyindole to favor C3-iodination.[2]
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. For larger-scale reactions, cooling in an ice bath may be necessary to control any exotherm.
Reaction Monitoring:
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Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).
Work-up:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
Purification:
-
Concentrate the organic phase under reduced pressure and purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-iodo-5-methoxyindole.
Data Presentation
Table 1: Iodination of Substituted Indoles (Illustrative Data)
| Entry | Substrate | Iodinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 6-Methylindole | NIS | DMF | RT | 2-6 | 3-Iodo-6-methylindole | High | [2] |
| 2 | Indole | I₂ / KOH | DMF | RT | 2-6 | 3-Iodoindole | High | [2] |
| 3 | 5-Bromoindole | ICl / Celite® | CH₂Cl₂ | RT | 0.5 | 3-Iodo-5-bromoindole | 95 | N/A |
Visualizations
Caption: Factors influencing the regioselective iodination of 5-methoxyindole.
Caption: Troubleshooting workflow for the iodination of 5-methoxyindole.
References
Technical Support Center: Stability of Boc-Protected Iodoindoles in Various Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the stability of Boc-protected iodoindoles.
Frequently Asked Questions (FAQs)
Q1: My Boc-protected iodoindole appears to be degrading in solution. What are the common causes?
A1: Degradation of Boc-protected iodoindoles in solution can be attributed to several factors:
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Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is notoriously labile in acidic environments, leading to its cleavage.[1][2][3] Solvents that are acidic or contain acidic impurities can initiate this deprotection.
-
Light Exposure: Indole compounds, in general, can be sensitive to light, which can catalyze degradation pathways.
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Oxidation: The indole nucleus is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent or the presence of oxidizing impurities.
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Solvent Reactivity: Certain solvents, particularly nucleophilic ones, may react with the iodoindole, although this is less common under typical storage conditions. Protic solvents like alcohols could potentially participate in side reactions under certain conditions.
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Temperature: Elevated temperatures can increase the rate of degradation reactions.
Q2: Which solvents are generally recommended for storing Boc-protected iodoindoles?
A2: For short-term to medium-term storage, anhydrous aprotic solvents are generally preferred. These include:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Toluene
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Acetonitrile (ACN)
It is crucial to use high-purity, anhydrous grades of these solvents to minimize degradation. For long-term storage, it is best to store the compound as a solid at low temperatures, protected from light.
Q3: Can I use protic solvents like methanol or ethanol?
A3: While Boc-protected iodoindoles may be soluble in protic solvents like methanol or ethanol, their use for storage should be approached with caution. These solvents can facilitate the removal of the Boc group, especially if any acidic impurities are present. If a protic solvent must be used for an experiment, it is advisable to prepare the solution fresh and use it immediately.
Q4: I am observing a new, unexpected peak in my HPLC analysis after dissolving my Boc-protected iodoindole. What could it be?
A4: An unexpected peak in your chromatogram could be one of several possibilities:
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Deprotected Iodoindole: This is the most common degradation product, resulting from the loss of the Boc group.
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Oxidized Products: Oxidation of the indole ring can lead to various byproducts.
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Solvent Adducts: In some cases, a reactive intermediate could be trapped by the solvent, though this is less likely with stable iodoindoles.
-
Isomers: Depending on the substitution pattern, isomerization might occur under certain conditions, although this is not a common stability issue.
To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be highly beneficial to determine the molecular weight of the impurity.
Q5: How can I minimize the degradation of my Boc-protected iodoindole during my experiments?
A5: To minimize degradation, consider the following best practices:
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Use High-Purity, Anhydrous Solvents: This will reduce the chances of acid-catalyzed deprotection or other solvent-mediated side reactions.
-
Work Under an Inert Atmosphere: If your compound is particularly sensitive to oxidation, handling solutions under an inert gas like argon or nitrogen can be beneficial.
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Protect from Light: Use amber vials or wrap your containers in aluminum foil to prevent photodecomposition.
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Control the Temperature: Perform your experiments at the lowest practical temperature and store solutions at low temperatures (e.g., 4 °C or -20 °C) when not in use.
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of your Boc-protected iodoindole immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete or partial loss of the Boc group (confirmed by LC-MS or NMR) | Acidic solvent or impurities. | Use a high-purity, anhydrous, aprotic solvent. If the solvent is suspected to be acidic, consider passing it through a plug of neutral alumina. |
| Appearance of multiple new peaks in the chromatogram | Oxidation or photodecomposition. | Store the compound and its solutions protected from light. Degas solvents to remove dissolved oxygen. Handle sensitive compounds under an inert atmosphere. |
| Inconsistent results between experimental runs | Degradation of a stock solution over time. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, aliquot it into smaller vials to minimize freeze-thaw cycles and exposure to air. |
| Low recovery of the compound after workup | Instability in the workup or purification solvents. | If using acidic or basic aqueous solutions during workup, minimize the contact time. For chromatography, use neutral solvent systems if possible. If acidic or basic modifiers are necessary, assess the stability of the compound to these conditions beforehand. |
Quantitative Data Summary
Comprehensive quantitative stability data for a wide range of Boc-protected iodoindoles across various solvents is limited in the public domain. The stability is highly dependent on the specific substitution pattern of the iodoindole. Researchers are strongly encouraged to perform their own stability studies for their specific compounds and experimental conditions. Below is a template table that can be used to summarize such data, populated with hypothetical representative data for a generic Boc-protected iodoindole.
Table 1: Hypothetical Stability of a Boc-Protected Iodoindole in Various Solvents at Room Temperature (20-25°C) in the Dark
| Solvent | Time (hours) | % Remaining Parent Compound | Major Degradation Product | Notes |
| Dichloromethane (anhydrous) | 24 | >99% | - | Appears stable for short-term use. |
| Acetonitrile (anhydrous) | 24 | >99% | - | Good stability observed. |
| Tetrahydrofuran (anhydrous) | 24 | ~98% | Minor deprotection | Peroxide-free THF should be used to avoid oxidation. |
| Methanol | 24 | ~90% | Deprotected iodoindole | Noticeable deprotection observed. |
| Methanol with 0.1% TFA | 1 | <10% | Deprotected iodoindole | Rapid deprotection as expected.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 24 | >98% | - | Generally a good solvent for stock solutions, but ensure it is anhydrous. |
| Water (pH 7) | 24 | <80% | Deprotected iodoindole and others | Poor solubility and stability. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a Boc-Protected Iodoindole in a Chosen Solvent
Objective: To determine the stability of a Boc-protected iodoindole in a specific solvent over a set period.
Materials:
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Boc-protected iodoindole of interest
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High-purity, anhydrous solvent to be tested
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Internal standard (a stable compound that does not react with the analyte or solvent and has a different retention time)
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HPLC or LC-MS system
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Amber vials
Procedure:
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Prepare a Stock Solution: Accurately weigh a known amount of the Boc-protected iodoindole and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL) in an amber vial.
-
Add Internal Standard: To a known volume of the stock solution, add a precise amount of the internal standard.
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Initial Analysis (T=0): Immediately analyze a sample of this solution by HPLC or LC-MS to determine the initial peak area ratio of the Boc-protected iodoindole to the internal standard.
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Incubation: Store the vial under the desired conditions (e.g., room temperature, protected from light).
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Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and analyze it by HPLC or LC-MS.
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Data Analysis: For each time point, calculate the peak area ratio of the Boc-protected iodoindole to the internal standard. Determine the percentage of the remaining parent compound relative to the T=0 sample. Plot the percentage of the remaining compound against time to visualize the stability profile.
Visualizations
Logical Workflow for Troubleshooting Iodoindole Stability
Caption: Troubleshooting workflow for identifying and resolving stability issues with Boc-protected iodoindoles.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for quantitatively assessing the stability of a compound in solution.
References
Validation & Comparative
A Comparative Guide to the Spectral Data of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents a structured comparison with its bromo- and non-halogenated analogs, alongside detailed experimental protocols for acquiring the necessary data.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its analogs is presented below.
| Property | This compound | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| CAS Number | 192189-10-9 | 348640-11-9 | 99275-47-5 |
| Molecular Formula | C₁₄H₁₆INO₃ | C₁₄H₁₆BrNO₃ | C₁₄H₁₇NO₃ |
| Molecular Weight | 373.19 g/mol | 326.19 g/mol | 247.30 g/mol |
Spectral Data Comparison
¹H NMR Spectroscopy Data
| Chemical Shift (δ ppm) | This compound | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| -C(CH₃)₃ | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available | Data not available |
| Indole Protons | Data not available | Data not available | Data not available |
¹³C NMR Spectroscopy Data
| Chemical Shift (δ ppm) | This compound | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| -C(CH₃)₃ | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available | Data not available |
| Indole Carbons | Data not available | Data not available | Data not available |
Infrared (IR) Spectroscopy Data
| Vibrational Frequency (cm⁻¹) | This compound | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| C=O (Carbamate) | Data not available | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available | Data not available |
| Aromatic C=C Stretch | Data not available | Data not available | Data not available |
Mass Spectrometry (MS) Data
| Ion (m/z) | This compound | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | tert-Butyl 5-methoxy-1H-indole-1-carboxylate |
| [M]⁺ | Data not available | Data not available | Data not available |
| [M-C₄H₈]⁺ | Data not available | Data not available | Data not available |
| [M-Boc]⁺ | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data for the indole derivatives discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
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Solvent Flow Rate: As recommended for the specific instrument.
-
Workflow for Comparative Spectral Analysis
The following diagram illustrates a logical workflow for conducting a comparative analysis of the spectral data.
Caption: Workflow for comparative spectral analysis of indole derivatives.
A Comparative Guide to the Reactivity of 3-Iodoindoles vs. 3-Bromoindoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the C-3 functionalization of indoles. The choice of the halide at the 3-position—typically iodine or bromine—is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides an in-depth, objective comparison of the reactivity of 3-iodoindoles and 3-bromoindoles in key cross-coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
The enhanced reactivity of 3-iodoindoles over 3-bromoindoles is a well-established principle in palladium-catalyzed cross-coupling reactions. This heightened reactivity is fundamentally attributed to the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step in the catalytic cycle. Consequently, 3-iodoindoles generally react under milder conditions, with lower catalyst loadings, and often provide higher yields in shorter reaction times compared to their 3-bromo counterparts.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl .[1][2]
Quantitative Reactivity Comparison
The following tables summarize the expected relative performance of 3-iodoindoles and 3-bromoindoles in major cross-coupling reactions based on established trends for aryl halides. While direct side-by-side comparisons for these specific indole substrates under identical conditions are not always available in the literature, the data presented is a consolidation of typical outcomes for analogous systems.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of 3-iodoindoles allows for more facile coupling with a wide range of boronic acids and their derivatives.
| Feature | 3-Iodoindole | 3-Bromoindole |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Typical Reaction Time | Shorter (e.g., 2-12 h) | Longer (e.g., 12-24 h) |
| Yields | Generally High | Good to High |
| Scope | Broader | Broad, but may require more optimization for challenging substrates |
Table 2: Heck Coupling
The Heck reaction enables the formation of C-C bonds between the indole and an alkene. 3-Iodoindoles are generally more efficient substrates, particularly for less activated alkenes.
| Feature | 3-Iodoindole | 3-Bromoindole |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | Lower | Higher |
| Typical Temperature | 80-120 °C | 100-140 °C |
| Typical Reaction Time | Shorter | Longer |
| Yields | Generally High | Moderate to High |
| Side Reactions | Lower propensity for side reactions | May be more prone to β-hydride elimination from the Pd-H intermediate |
Table 3: Sonogashira Coupling
For the formation of a C-C triple bond, the Sonogashira coupling is employed. The milder conditions required for 3-iodoindoles are advantageous for complex molecule synthesis.
| Feature | 3-Iodoindole | 3-Bromoindole |
| Relative Reactivity | High | Moderate |
| Copper Co-catalyst | Often effective at room temperature | Typically requires heating |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C |
| Typical Reaction Time | Shorter | Longer |
| Yields | Generally High | Good to High |
| Homocoupling of Alkyne | Less prevalent under mild conditions | Can be more significant at higher temperatures |
Table 4: Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of N-aryl and N-alkyl indoles at the 3-position. The reactivity difference between the two halides is also pronounced in this C-N bond-forming reaction.
| Feature | 3-Iodoindole | 3-Bromoindole |
| Relative Reactivity | High | Moderate |
| Ligand Choice | A wider range of phosphine ligands are effective | Often requires more electron-rich and bulky ligands |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Typical Reaction Time | Shorter | Longer |
| Yields | Generally High | Good to High |
| Functional Group Tolerance | Generally better due to milder conditions | May be limited by higher temperatures |
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling of 3-haloindoles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Haloindole
Objective: To synthesize a 3-arylindole via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
3-Iodoindole or 3-Bromoindole (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the 3-haloindole (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (2-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C for 3-iodoindole, 100 °C for 3-bromoindole) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of a 3-Haloindole with an Alkene
Objective: To synthesize a 3-vinylindole derivative via a palladium-catalyzed Heck coupling reaction.
Materials:
-
3-Iodoindole or 3-Bromoindole (1.0 mmol)
-
Alkene (e.g., butyl acrylate, styrene, 1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube, combine the 3-haloindole (1.0 mmol), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent (e.g., 5 mL of DMF), the alkene (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C for 3-iodoindole, 120 °C for 3-bromoindole) with stirring for the necessary duration (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of a 3-Haloindole
Objective: To synthesize a 3-alkynylindole via a palladium/copper-catalyzed Sonogashira coupling.
Materials:
-
3-Iodoindole or 3-Bromoindole (1.0 mmol)
-
Terminal alkyne (1.2-1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, in excess, can be used as solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 3-haloindole (1.0 mmol), palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., 5 mL of THF) and the base (e.g., 3 mL of Et₃N).
-
Add the terminal alkyne (1.2-1.5 mmol) dropwise with stirring.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for 3-iodoindole, 60-80 °C for 3-bromoindole) until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of a 3-Haloindole
Objective: To synthesize a 3-aminoindole derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
3-Iodoindole or 3-Bromoindole (1.0 mmol)
-
Amine (1.2-1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 mmol) to a dry reaction vessel.
-
Add the 3-haloindole (1.0 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., 5 mL of toluene).
-
Add the amine (1.2-1.5 mmol).
-
Seal the vessel and heat the mixture to the required temperature (e.g., 90 °C for 3-iodoindole, 110 °C for 3-bromoindole) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Perform an aqueous work-up, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the process of comparing these two substrates, the following diagrams are provided.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Workflow for comparing the reactivity of 3-iodo vs. 3-bromoindoles.
Conclusion
The choice between a 3-iodoindole and a 3-bromoindole for cross-coupling reactions represents a trade-off between reactivity, cost, and stability. 3-Iodoindoles are the more reactive coupling partners, making them ideal for reactions requiring mild conditions, for the synthesis of complex and sensitive molecules, and for achieving high chemoselectivity in the presence of other halides.[2] In contrast, 3-bromoindoles are often more cost-effective and readily available, making them a suitable choice for large-scale synthesis, provided that the potentially more forcing reaction conditions are compatible with the substrate's functional groups. Ultimately, the optimal choice will depend on the specific synthetic challenge, including the complexity of the desired product, the desired reaction conditions, and economic considerations.
References
A Researcher's Guide to Alternative Protecting Groups for 3-Iodo-5-methoxyindole
In the synthesis of complex indole-containing molecules, particularly in drug development, the strategic use of nitrogen-protecting groups is paramount. For a substrate like 3-iodo-5-methoxyindole, the widely-used tert-butyloxycarbonyl (Boc) group, while versatile, has limitations due to its lability under acidic conditions. This guide provides an objective comparison of viable alternative protecting groups, focusing on their stability, ease of introduction and removal, and compatibility with common synthetic transformations such as cross-coupling reactions.
The selection of an appropriate N-protecting group is critical for the successful functionalization of the indole core. The ideal group should be stable to the reaction conditions required for modifying the 3-iodo position (e.g., organometallic reagents, transition-metal catalysis) yet be removable under mild and selective conditions that do not compromise the integrity of the final product.[1][2]
Comparison of Key Protecting Groups
For a substrate like 3-iodo-5-methoxyindole, alternatives to Boc must offer orthogonal stability. The most suitable replacements often include sulfonyl and silyl-based groups, which exhibit robustness across a different range of chemical environments.[1][3] Key alternatives include the Tosyl (Ts), 2-(Trimethylsilyl)ethanesulfonyl (SES), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups.
Table 1: Comparison of Properties for Indole N-Protecting Groups
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Stability Profile & Advantages | Disadvantages |
| Boc | -(C=O)O-t-Bu | Boc₂O, DMAP, Base (e.g., Et₃N, NaH) | Strong Acid (TFA, HCl) | Stable to base, nucleophiles, and hydrogenation. | Labile to strong acids and some Lewis acids. |
| Tosyl (Ts) | -SO₂-C₆H₄-CH₃ | TsCl, Base (e.g., NaH, Pyridine) | Strong Base (NaOH/MeOH, Cs₂CO₃/MeOH)[4][5]; Reductive (Mg/MeOH, Na/NH₃)[5]; Photolytic[6] | Very robust; stable to strong acids, organometallics, and oxidative conditions.[3] | Harsh cleavage conditions can be incompatible with sensitive functional groups.[5] |
| SEM | -CH₂OCH₂CH₂Si(CH₃)₃ | SEMCl, Base (e.g., NaH, DIPEA) in THF/DMF.[7] | Fluoride sources (TBAF, CsF)[7][8]; Lewis Acids (MgBr₂, SnCl₄)[9][10] | Stable to bases, organometallics, and mild acids.[7] Cleavage is orthogonal to many other groups. | Can be difficult to remove in sterically hindered systems; may require elevated temperatures.[7][9] |
| SES | -SO₂CH₂CH₂Si(CH₃)₃ | SESCl, Base (e.g., NaH, Et₃N).[11][12] | Fluoride sources (TBAF, CsF) at elevated temperatures.[11] | Combines the high stability of a sulfonamide with mild, fluoride-based cleavage.[11][12] Orthogonal to Ts and Boc. | Cleavage can be slower than for SEM and may require forcing conditions. |
Experimental Data Summary
The following table summarizes representative yields for the protection and deprotection of indole derivatives using the discussed protecting groups. While data for 3-iodo-5-methoxyindole is not always available, the presented examples on similar substrates provide a reliable indication of efficiency.
Table 2: Representative Experimental Data for Indole N-Protection and Deprotection
| Entry | Protecting Group | Substrate | Protection Conditions & Yield | Deprotection Conditions & Yield | Reference |
| 1 | Tosyl (Ts) | Indole | TsCl, NaH, DMF | Cs₂CO₃, THF/MeOH, rt, 18h (for N-tosyl-5-bromoindole) | >95% |
| 2 | SEM | Indole | SEMCl, NaH, DMF, 0 °C to rt | TBAF (1M in THF), DMF, 45 °C, 20h | High Yields Reported |
| 3 | SES | Amine | SES-Cl, Et₃N, CH₂Cl₂ | CsF, DMF, 95 °C | High Yields Reported |
| 4 | Tosyl (Ts) | 2-vinyl-3-indolecarbaldehyde | TsCl, Base | Not specified | High Yield Reported |
| 5 | SEM | Indazole | SEMCl, DIPEA, CH₃CN | TBAF, THF or aq. HCl, EtOH | High Yields Reported |
Featured Experimental Protocols
Protocol 1: N-Tosyl Protection of 3-Iodo-5-methoxyindole
This procedure is adapted from standard methods for N-tosylation of indoles.[13]
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-iodo-5-methoxyindole (1.0 eq.) in anhydrous DMF dropwise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Tosylation: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-tosyl-3-iodo-5-methoxyindole.
Protocol 2: N-SEM Protection of 3-Iodo-5-methoxyindole
This protocol is based on established procedures for SEM protection of NH-containing heterocycles.[7]
-
Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-iodo-5-methoxyindole (1.0 eq.) in anhydrous DMF.
-
Activation: Stir the mixture at 0 °C for 30-60 minutes.
-
SEM Introduction: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). The combined organic phases are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude material is purified via silica gel chromatography to afford the N-SEM protected product.
Protocol 3: Deprotection of N-Tosyl Group using Cesium Carbonate
This mild method is effective for deprotecting a range of N-tosyl indoles.[5]
-
Reaction Setup: Dissolve the N-tosyl indole (1.0 eq.) in a 2:1 mixture of THF and Methanol (MeOH).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.
-
Reaction: Stir the resulting mixture at ambient temperature. For electron-deficient indoles (like a bromo-substituted indole), the reaction may take up to 18 hours.[5] Monitor progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, evaporate the solvents under vacuum. Add water to the residue and stir for 10 minutes.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum to yield the deprotected indole.
Protocol 4: Deprotection of N-SEM Group using TBAF
Fluoride-mediated cleavage is the standard method for removing the SEM group.[7][8]
-
Reaction Setup: Dissolve the N-SEM protected indole (1.0 eq.) in anhydrous THF or DMF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 3.0 eq., 1.0 M in THF).
-
Reaction: Stir the mixture at room temperature or heat to 45-80 °C if necessary.[7][8] The reaction can take several hours (e.g., 12-20 h). Monitor by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated solution of NH₄Cl, followed by water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the free indole.
Visualized Workflows
The following diagrams illustrate the logical flow of a typical synthetic sequence involving protection and the decision-making process for selecting an appropriate group.
Caption: General workflow for indole functionalization.
Caption: Decision tree for selecting a protecting group.
References
- 1. mdpi.org [mdpi.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. One moment, please... [total-synthesis.com]
- 8. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of indole-based pharmaceuticals, particularly serotonin receptor modulators. We present a detailed, validated synthesis protocol and compare it with a common alternative, supported by experimental data from analogous reactions in the scientific literature.
Performance Comparison of Synthesis Protocols
The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, tert-butyl 5-methoxy-1H-indole-1-carboxylate. Two prevalent methods for this transformation are the use of N-Iodosuccinimide (NIS) and the combination of molecular iodine with a silver salt, such as silver nitrate. Below is a summary of the key performance indicators for each method, compiled from literature data on similar substrates.
| Parameter | Protocol 1: N-Iodosuccinimide (NIS) | Protocol 2: Iodine and Silver Nitrate |
| Typical Yield | 85-95% | 80-90% |
| Purity | High (>98%) | High (>98%) |
| Reaction Time | 1-3 hours | 2-4 hours |
| Reagent Cost | Moderate | High (due to silver salt) |
| Scalability | Readily scalable | Scalable, but cost of silver can be a factor |
| Reaction Conditions | Mild (room temperature) | Mild (room temperature) |
| Workup | Simple aqueous workup | Filtration of silver iodide followed by aqueous workup |
Recommended Synthesis Protocol: N-Iodosuccinimide (NIS) Iodination
This protocol is recommended for its high yield, operational simplicity, and cost-effectiveness on a laboratory scale.
Experimental Protocol:
Step 1: Boc Protection of 5-methoxy-1H-indole
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Step 2: C3-Iodination
-
Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or flash chromatography to yield a white to off-white solid.
Alternative Protocol: Iodination with Iodine and Silver Nitrate
This method is also effective, though the use of a silver salt makes it a more expensive option.
Experimental Protocol:
-
Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.
-
Add silver nitrate (1.1 eq) to the solution.
-
Slowly add a solution of iodine (1.0 eq) in the same solvent at room temperature.
-
Stir the reaction mixture for 2-4 hours. A precipitate of silver iodide will form.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the silver iodide precipitate.
-
Wash the filtrate with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
Application in Drug Discovery Workflow
The synthesized this compound is a versatile intermediate for the synthesis of various drug candidates. The iodine at the C3 position is ideal for introducing molecular diversity through cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings. The following diagram illustrates a typical workflow.
Caption: Drug discovery workflow from the 3-iodoindole intermediate.
comparative analysis of catalysts for Sonogashira coupling with 3-iodoindoles
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone for the synthesis of complex molecules, particularly for the functionalization of heterocyclic compounds like indoles. The formation of a carbon-carbon bond between a terminal alkyne and a 3-iodoindole is a critical step in the synthesis of a wide array of biologically active compounds and organic materials. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 3-iodoindoles, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst system is a critical decision in planning the synthesis of 3-alkynylindoles. The following table summarizes the performance of representative homogeneous and heterogeneous palladium catalysts, including copper-based and copper-free systems, in the Sonogashira coupling of 3-iodoindoles and related aryl iodides.
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope/Notes |
| Homogeneous Catalysts | ||||||||
| PdCl₂(PPh₃)₂ / CuI | 2 | CuI (1 mol%) | Et₃N | Et₃N | 50 | 2-24 | >90 | Broad scope for various alkynes with N,N-dialkyl-o-iodoanilines (precursors to 3-iodoindoles).[1][2] |
| Pd(OAc)₂ / PPh₃ | 10 | CuI | K₂CO₃ | DMF | 80 | 24 | High | Effective for the synthesis of 2-phenylbenzo[b]thiophene from 2-iodothiophenol. |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 0.5 | None (Copper-free) | Cs₂CO₃ | 2-MeTHF | RT | - | Good to Excellent | Effective for a range of aryl halides at room temperature, promoting green chemistry.[3] |
| PdCl₂(PPh₃)₂ | 3 | None (Copper-free) | TBAF | Solvent-free | - | - | Moderate to Excellent | Fast reaction under solvent-free conditions, effective for deactivated aryl chlorides.[4] |
| Heterogeneous Catalysts | ||||||||
| Pd/C | 0.2-0.4 | None (Copper-free) | Na₃PO₄ | DMF | 80 | - | Good to Excellent | Commercially available, easy to handle, and operates in air.[5] |
| Pd₁@NC (Single-Atom) | 0.2 | CuI (2 mol%) | NEt₃ | MeCN | 80 | 24 | High | High stability and reusability, demonstrating potential for sustainable chemistry.[6] |
| Pd-Zeolite | 1 | None (Copper-free) | - | - | - | 3 | up to 45 (for bromobenzene) | Stable, recyclable, and efficient for copper-free Sonogashira reactions.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. Below are representative protocols for both traditional and copper-free Sonogashira couplings involving indole precursors or related structures.
Protocol 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling of a 3-Iodoindole Derivative
This protocol is adapted from a procedure for the coupling of 3-iodo-1-methyl-2-phenylindole with phenylacetylene.[1]
Materials:
-
3-iodo-1-methyl-2-phenylindole (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Triethylamine (Et₃N)
-
Argon (Ar) gas
-
Diethyl ether
Procedure:
-
To a suitable reaction flask, add 3-iodo-1-methyl-2-phenylindole (5.0 mmol), phenylacetylene (6.0 mmol), and PdCl₂(PPh₃)₂ (0.175 g, 0.25 mmol).
-
Add triethylamine (5 mL) to the flask.
-
Add CuI (0.024 g, 0.125 mmol) to the well-mixed solution.
-
Flush the flask with argon gas, seal it, and stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, filter the resulting precipitate and wash it with diethyl ether (10 mL).
-
The filtrate can be concentrated and purified by column chromatography to isolate the desired product.
Protocol 2: Copper-Free Sonogashira Coupling using a Heterogeneous Catalyst (Pd/C)
This protocol is a general procedure adapted from literature for copper-free Sonogashira reactions using palladium on carbon.[5]
Materials:
-
Aryl iodide (e.g., 3-iodoindole derivative) (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
10% Palladium on carbon (Pd/C) (0.2-0.4 mol% Pd)
-
Sodium phosphate (Na₃PO₄) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the aryl iodide, terminal alkyne, 10% Pd/C, and sodium phosphate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous Pd/C catalyst. The catalyst can often be washed and reused.
-
The filtrate can be subjected to an aqueous workup and subsequent purification by column chromatography.
Visualizing the Process
To better understand the workflow and the fundamental catalytic cycles, the following diagrams are provided.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of three essential analytical techniques for assessing the purity of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.
The indole nucleus is a foundational scaffold in medicinal chemistry, and its substituted derivatives are integral to the development of new therapeutic agents.[1] The purity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product. This guide details the experimental protocols and expected outcomes for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Comparative Analysis of Purity Assessment Techniques
Each analytical technique offers unique insights into the purity of a synthesized compound. The choice of method, or more often the combination of methods, depends on the specific information required, such as the presence of isomers, residual solvents, or by-products.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), retention time of the main peak, detection of non-volatile impurities. | High sensitivity and resolution, excellent for quantifying impurities. | Requires a chromophore for UV detection, may not identify co-eluting impurities without a mass spectrometer detector. |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton signals, and quantification against an internal standard.[2][3] | Provides detailed structural information, non-destructive, can quantify all proton-containing species. | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, may not detect impurities without protons. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, elemental composition (with high resolution MS), and identification of impurities based on their mass. | High sensitivity and specificity, provides molecular weight information. The presence of iodine would result in a characteristic isotopic pattern. | Can be destructive, may not be suitable for thermally labile compounds, may not distinguish between isomers. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable analytical data. The following are representative methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the target compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for indole derivatives.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 50% acetonitrile and increase to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized compound (e.g., 1 mg) in the mobile phase (e.g., 1 mL) and inject a small volume (e.g., 10 µL).
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the synthesized compound and identifying proton-containing impurities.[2][4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.[3]
-
Data Analysis: The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of the peaks are analyzed to confirm the expected structure. Impurities will present as additional, unassigned peaks. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to determine the absolute purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction.
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle method for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement and elemental composition determination.
-
Sample Preparation: The sample is typically introduced via direct infusion or through an LC system, dissolved in a suitable solvent like acetonitrile or methanol with a small amount of formic acid.
-
Data Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For this compound (C₁₄H₁₆INO₃, Molecular Weight: 373.19 g/mol ), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 374.02. The presence of iodine will give a characteristic isotopic pattern that can be used for confirmation.[6][7][8]
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of a chemical compound.
By employing a combination of these powerful analytical techniques, researchers can confidently determine the purity of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Performance of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of diverse chemical libraries is a cornerstone of modern drug discovery. Parallel synthesis techniques enable the rapid creation of numerous analogs for structure-activity relationship (SAR) studies. The indole scaffold is a privileged structure in medicinal chemistry, and efficient methods for its diversification are highly sought after. This guide provides a comparative analysis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate as a key building block in parallel synthesis, evaluating its performance against alternative precursors in palladium-catalyzed cross-coupling reactions.
Introduction to Substituted Indole Synthesis
The functionalization of the indole core, particularly at the C3 position, is a common strategy in the development of new therapeutic agents. This compound is a versatile reagent for this purpose. The electron-withdrawing N-Boc protecting group enhances the stability and handling of the indole, while the iodo group at the C3 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are highly amenable to parallel synthesis formats, allowing for the introduction of a wide array of substituents.
Alternatives to 3-iodoindoles for the synthesis of substituted indoles include various classical named reactions like the Fischer, Leimgruber-Batcho, Bartoli, and Reissert syntheses.[1] While effective for specific targets, these methods can lack the broad substrate scope and mild conditions often required for high-throughput library synthesis. Modern approaches often favor the late-stage functionalization of a pre-formed indole core, for which 3-iodoindoles are ideal precursors.[2][3][4]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound in parallel synthesis is best demonstrated through its performance in key cross-coupling reactions. Below, we compare its efficacy in Suzuki and Buchwald-Hartwig reactions, which are staples for generating C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of parallel synthesis, 3-iodoindoles are frequently coupled with a diverse range of boronic acids and esters.
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of 3-Iodoindoles with Arylboronic Acids.
| Entry | 3-Iodoindole Precursor | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzyl-2-phenyl-3-iodoindole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | DMSO/H₂O | Cs₂CO₃ | 85 | 2 | 85 |
| 2 | 1-Benzyl-2-phenyl-3-iodoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | DMSO/H₂O | Cs₂CO₃ | 85 | 2 | 82 |
| 3 | 1-Benzyl-2-phenyl-3-iodoindole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | DMSO/H₂O | Cs₂CO₃ | 85 | 2 | 78 |
| 4 | 1-Benzyl-2-phenyl-3-iodoindole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | DMSO/H₂O | Cs₂CO₃ | 85 | 2 | 75 |
Data synthesized from a representative study on Suzuki coupling of 3-iodoindoles.[5]
The data indicates that 3-iodoindoles are excellent substrates for Suzuki coupling, providing good to excellent yields with a variety of arylboronic acids. The reaction conditions are generally mild and tolerant of diverse functional groups, making this a robust method for library synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active compounds.[6] This reaction is particularly valuable for introducing diverse amine functionalities onto the indole scaffold.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Various Amines.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 100 | 81 |
| 2 | 4-Iodotoluene | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 100 | 83 |
| 3 | 4-Iodotoluene | 2-Methylaniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 100 | 88 |
| 4 | 4-Iodotoluene | Dodecylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 100 | 95 |
Data from a study on nickel-catalyzed Buchwald-Hartwig type amination.[7] While not directly on 3-iodoindoles, it demonstrates the general efficiency of aryl iodide amination.
The Buchwald-Hartwig amination is a highly efficient method for C-N bond formation with aryl iodides, showing broad applicability with both aryl and alkyl amines.[7] This versatility is paramount for the parallel synthesis of large and diverse amine libraries from a common 3-iodoindole precursor.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for a parallel synthesis format using automated or semi-automated platforms.
General Procedure for Suzuki-Miyaura Coupling of 3-Iodoindoles
-
Reaction Setup: In a reaction vessel, combine the 3-iodoindole (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Solvent Addition: Add a mixture of DMSO and deionized water.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the mixture to 85 °C and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add deionized water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vial, add the aryl iodide (e.g., this compound) (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium or nickel catalyst, a phosphine ligand, and a base (e.g., sodium tert-butoxide or potassium phosphate).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the residue by flash chromatography to afford the desired arylamine.
Visualizing Workflows and Biological Relevance
Diagrams illustrating the experimental workflow and a relevant biological signaling pathway are provided below.
References
- 1. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different iodinating reagents for indole synthesis
For researchers, scientists, and drug development professionals, the selective introduction of iodine into the indole nucleus is a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. The choice of iodinating reagent is paramount, directly influencing the yield, regioselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of common iodinating reagents for indole synthesis, supported by experimental data and detailed protocols.
The iodination of indoles typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to attack by electrophilic iodine species. However, the reactivity of the indole nucleus can also lead to undesired side reactions, such as oxidation and polymerization, necessitating careful selection of the iodinating agent and reaction conditions. This guide will focus on four commonly employed reagents: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Bis(pyridine)iodonium tetrafluoroborate (Barluenga's Reagent).
Performance Comparison of Iodinating Reagents
The following table summarizes the performance of different iodinating reagents in the synthesis of 3-iodoindole from indole under various conditions, providing a quantitative basis for comparison.
| Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I₂ | K₂CO₃ | DMF | 100 | 1 | 82 | [1] |
| I₂ | - | CH₂Cl₂ | 25 | - | - | [2] |
| NIS | - | DMSO | RT | 2-5 | up to 69* | [1] |
| NIS | TFA (cat.) | - | RT | 0.5 | 98** | [3] |
| ICl | Celite® | CH₂Cl₂ | RT | - | 89-93 | [4][5] |
| ICl | - | CH₂Cl₂ | RT | - | lower yield | [4] |
| Barluenga's Reagent | HBF₄ | - | - | - | - | [6] |
*Yields for a consecutive four-component reaction to form substituted 3-iodoindoles. **Yield for the iodination of anisole, indicating high reactivity of NIS with activated aromatics.
Experimental Protocols
Detailed methodologies for the iodination of indole using the compared reagents are provided below.
Iodination with Molecular Iodine (I₂)
This protocol describes the iodination of an N-aryl enaminecarboxylate to form a 3H-indole derivative, which is a related synthesis demonstrating the use of molecular iodine.
Procedure: To a mixture of N-aryl enaminecarboxylate (0.25 mmol), iodine (1.1 equiv), and K₂CO₃ (1.2 equiv) was added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature. The reaction temperature was raised to 100 °C for 1 hour. After cooling to room temperature, the reaction was quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts were washed with brine (2 x 20 mL) and dried over MgSO₄.[1]
Iodination with N-Iodosuccinimide (NIS)
This method details a one-pot synthesis of trisubstituted 3-iodoindoles where NIS is used as the iodinating agent.
Procedure: Following a copper-free alkynylation and cyclization, the reaction mixture is cooled to room temperature. N-iodosuccinimide (1.50 mmol) and DMSO (1.00 mL) are added, and the mixture is stirred at room temperature for 2 to 5 hours (monitored by TLC). Subsequently, an alkyl halide (4.50 mmol) is added, and stirring is continued for 0.1 to 2 hours. Deionized water (20 mL) is added, and the aqueous phase is extracted with dichloromethane (3 × 20 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum.[1]
Iodination with Iodine Monochloride (ICl)
This protocol outlines the direct iodination of indole using ICl supported on Celite®.
Procedure: To a suspension of indole (1 mmol) and Celite® in dichloromethane, a solution of iodine monochloride (1 equiv) in dichloromethane is added. The reaction mixture is stirred at room temperature. The order of addition is crucial, with adding the indole to a suspension of ICl and Celite® generally giving higher yields. Purification can be achieved by filtering the reaction mixture through silica gel.[4][7] Using this method, 3-iodoindole can be obtained in high yields (89-93%).[4][5]
Iodination with Bis(pyridine)iodonium Tetrafluoroborate (Barluenga's Reagent)
Barluenga's reagent is a mild and versatile iodinating agent.[6][8]
General Procedure: While a specific protocol for the simple iodination of indole was not detailed in the provided search results, Barluenga's reagent is known to iodinate arenes under mild conditions.[8] The reaction typically involves treating the substrate with the reagent in a suitable solvent. For activated systems, the reaction can be rapid.
Reagent Comparison and Selection
-
Molecular Iodine (I₂) is an economical and readily available reagent. However, its electrophilicity is relatively low, often requiring activation with a base or oxidant, or higher reaction temperatures.[9] This can sometimes lead to lower yields or the formation of byproducts.[4]
-
N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle solid reagent that offers a good balance of reactivity and selectivity.[10] It is generally considered a milder and safer alternative to reagents like ICl.[3] The reactivity of NIS can be enhanced with the addition of an acid catalyst, allowing for the iodination of less reactive substrates.[3]
-
Iodine Monochloride (ICl) is a highly reactive and potent electrophilic iodinating agent, often providing high yields in short reaction times under mild conditions.[4][11] However, it is a corrosive and moisture-sensitive substance that requires careful handling.[3] The use of Celite® as a solid support can improve the ease of handling and product purification.[4]
-
Bis(pyridine)iodonium Tetrafluoroborate (Barluenga's Reagent) is a mild and highly selective iodinating agent.[6][8] It is a stable solid and is effective for the iodination of a wide range of substrates, including sensitive biomolecules.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the iodination of indole.
References
- 1. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate as a halogenated organic hazardous waste. Segregate from other waste streams and follow your institution's specific protocols for hazardous chemical disposal.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, a halogenated organic compound commonly used as an intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
While detailed toxicological properties for this specific compound are not extensively documented in readily available sources, it is classified as a halogenated organic compound due to the presence of iodine.[2] Many halogenated solvents and compounds are considered hazardous and may be carcinogenic.[3][4] Therefore, precautionary handling and disposal are mandatory.
Key Chemical and Physical Properties:
| Property | Value |
| CAS Number | 192189-10-9 |
| Molecular Formula | C₁₄H₁₆INO₃ |
| Molecular Weight | 373.19 g/mol |
| Appearance | Varies; may be a sticky oil to semi-solid or solid |
| Storage | Typically stored at 2-8°C |
Source:[1]
GHS Hazard Information (for similar compounds):
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is required:
-
Eye Protection: Chemical splash goggles that meet EN166 standards or equivalent.[6]
-
Hand Protection: Double nitrile or Viton gloves are recommended.[4] Always check the glove manufacturer's chemical resistance guide.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to avoid inhalation.[4]
Segregation and Collection of Waste
Proper segregation is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper treatment and to minimize disposal costs.[2][3]
Waste Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, compatible container specifically for "Halogenated Organic Waste."[2][7] Polyethylene containers are often suitable.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, such as "Waste: this compound."[7][8] Include the approximate concentration and quantity.
-
Incompatible Materials: Do not mix this waste with:
The following diagram illustrates the waste segregation workflow.
Step-by-Step Disposal Procedure
Step 1: Preparation
-
Ensure all required PPE is correctly worn.
-
Perform all waste handling operations within a certified chemical fume hood.[4]
-
Have the designated, properly labeled halogenated waste container ready.
Step 2: Transferring Waste
-
For solid waste: Carefully transfer the solid compound into the halogenated waste container using a clean spatula. Avoid creating dust.
-
For solutions: If the compound is dissolved in a solvent, transfer the solution into the halogenated waste container. If the solvent is non-halogenated, the entire mixture is still treated as halogenated waste.[8]
-
Decontaminating containers: Rinse the original container that held the compound with a small amount of a suitable solvent (e.g., acetone, ethanol) and add the rinsate to the halogenated waste container to ensure all residual chemical is captured.
Step 3: Sealing and Storing the Waste Container
-
Securely close the waste container with a threaded cap to be "vapor tight" and "spill proof."[7]
-
Keep the container closed at all times except when actively adding waste.[3][7]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be cool, dry, well-ventilated, and provide secondary containment.[3]
The logical flow for the disposal process is outlined below.
References
- 1. This compound [myskinrecipes.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. The information is compiled based on safety data for structurally similar compounds and general laboratory best practices for handling potentially hazardous chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles that meet EN166 standards or equivalent.[2] A face shield should be worn when there is a significant risk of splashing. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Prevents direct skin contact with the chemical.[3] |
| Body Protection | A flame-retardant lab coat. | Protects against chemical splashes and contamination of personal clothing.[2][3] |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood. | Minimizes the inhalation of dust or vapors.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that eyewash stations and safety showers are accessible and operational.[2]
-
Gather and inspect all necessary PPE before handling the compound.
-
Prepare a designated and clearly labeled workspace for the procedure.
-
Keep the quantity of the compound in the immediate work area to a minimum.
2. Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent the release of dust.[3]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid material.
-
When preparing solutions, slowly add the solid to the solvent with stirring to avoid splashing.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2]
3. Spill Response:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1]
-
Large Spills: For a large spill, evacuate the immediate area and contact your institution's environmental health and safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1][2]
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2] Do not dispose of this compound down the drain.[1][2]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with institutional guidelines.[1]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
